molecular formula C3H9S2+ B1224233 Dimethyl(methylthio)sulfonium

Dimethyl(methylthio)sulfonium

Cat. No.: B1224233
M. Wt: 109.24 g/mol
InChI Key: RQKYPMNUYSOMOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl(methylthio)sulfonium, also known as Dimethyl(methylthio)sulfonium, is a useful research compound. Its molecular formula is C3H9S2+ and its molecular weight is 109.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl(methylthio)sulfonium suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl(methylthio)sulfonium including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H9S2+

Molecular Weight

109.24 g/mol

IUPAC Name

dimethyl(methylsulfanyl)sulfanium

InChI

InChI=1S/C3H9S2/c1-4-5(2)3/h1-3H3/q+1

InChI Key

RQKYPMNUYSOMOD-UHFFFAOYSA-N

Canonical SMILES

CS[S+](C)C

Synonyms

dimethyl(methylthio)sulfonium
dimethyl(methylthio)sulfonium tetrafluoroborate
DMTST cpd

Origin of Product

United States

Foundational & Exploratory

mechanism of dimethyl(methylthio)sulfonium tetrafluoroborate in glycosylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mechanism of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) in Glycosylation Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) represents a specialized class of "thiophilic" promoters used in carbohydrate chemistry. Unlike oxidative promoters (e.g., NIS/TfOH) that generate radical intermediates or succinimide byproducts, DMTSF operates via a direct S-alkylation mechanism. This guide provides a rigorous analysis of the DMTSF activation cycle, distinguishing the critical role of the non-nucleophilic tetrafluoroborate counterion (


) in modulating glycosyl donor reactivity and stereoselectivity.

The Reagent: Chemical Architecture & Rationale

Structure & Properties: DMTSF is a sulfonium salt featuring a central sulfur atom bonded to three substituents: two methyl groups and one methylthio group.

  • Formula:

    
    
    
  • Role: It serves as a source of the electrophilic methylthionium ion (

    
    ) equivalent, which targets the sulfur atom of thioglycoside donors.
    
  • Stability: While a stable solid at low temperatures, it is highly hygroscopic and sensitive to moisture. It must be handled under strictly anhydrous conditions (Ar/N2 atmosphere).

Why DMTSF? Thioglycosides are favored in oligosaccharide synthesis due to their stability under diverse protecting group manipulations. However, they require potent activation to become glycosyl donors. DMTSF offers a specific advantage over other promoters like DMTST (Dimethyl(methylthio)sulfonium triflate):

  • Counterion Effect: The

    
     anion is significantly less nucleophilic than the triflate (
    
    
    
    ) anion. This prevents the formation of covalent glycosyl triflate intermediates, thereby altering the mechanistic pathway and the resulting stereochemical outcome (favoring
    
    
    -like pathways or solvent-separated ion pairs).

Mechanistic Deep Dive: The Activation Cycle

The activation of a thioglycoside by DMTSF follows a cascade of nucleophilic displacement and ion-pair collapse.

Phase 1: S-S Bond Formation (Activation)

The reaction initiates with the nucleophilic attack of the thioglycoside sulfur atom onto the electrophilic sulfur of the DMTSF reagent. This is an equilibrium process that generates a bis-sulfonium intermediate.

Phase 2: Expulsion of the Leaving Group

The resulting intermediate is unstable. The driving force of the reaction is the collapse of this intermediate to expel dimethyl disulfide (MeSSMe) , a stable, non-interfering byproduct.

Phase 3: The Reactive Intermediate

Upon expulsion of the disulfide, the glycosyl donor forms an oxocarbenium ion.

  • Critical Distinction: In the presence of

    
    , the intermediate exists largely as a Solvent-Separated Ion Pair (SSIP)  or a loose Contact Ion Pair (CIP) . Unlike triflate promoters, 
    
    
    
    does not readily trap the oxocarbenium ion to form a covalent
    
    
    -glycosyl species, making the reaction more sensitive to solvent effects (e.g., nitrile participation) and neighboring group participation.
Phase 4: Glycosyl Transfer

The acceptor alcohol attacks the oxocarbenium species. The stereoselectivity is dictated by:

  • Neighboring Group Participation (NGP): If a C2-ester is present, a 1,2-trans outcome is strictly enforced.

  • Solvent Effect: In etheral solvents, the

    
    -product is favored (anomeric effect). In nitriles (acetonitrile), the 
    
    
    
    -product is favored via an
    
    
    -nitrilium intermediate.
Visualization: The DMTSF Activation Pathway

DMTSF_Mechanism Reagent DMTSF Reagent [MeSS(Me)2]+ BF4- Complex Bis-sulfonium Intermediate Reagent->Complex S-alkylation Donor Thioglycoside Donor (S-R) Donor->Complex S-alkylation LeavingGroup Leaving Group (MeSSMe) Complex->LeavingGroup Expulsion Oxocarbenium Oxocarbenium Ion // BF4- (Ion Pair) Complex->Oxocarbenium Collapse Product Glycoside Product Oxocarbenium->Product Nucleophilic Attack Acceptor Acceptor (R-OH) Acceptor->Product

Figure 1: The stepwise activation of thioglycosides by DMTSF, highlighting the generation of the oxocarbenium/tetrafluoroborate ion pair.

Comparative Analysis: DMTSF vs. Other Promoters

The choice of DMTSF is often strategic, balancing reactivity against the influence of the counterion.

FeatureDMTSF (

)
DMTST (

)
NIS / TfOH
Activation Mode Direct S-methylation (Thiophilic)Direct S-methylation (Thiophilic)Electrophilic Iodination
Counterion Tetrafluoroborate (Non-nucleophilic)Triflate (Weakly nucleophilic)Triflate (generated in situ)
Intermediate Oxocarbenium / SSIPCovalent

-Glycosyl Triflate
Covalent

-Glycosyl Triflate
Stereocontrol Solvent/NGP dependent

-like inversion possible on

-triflate
Similar to DMTST
Byproducts Dimethyl Disulfide (Volatile/Liquid)Dimethyl DisulfideSuccinimide (Solid, can complicate workup)

Experimental Protocol: Self-Validating Workflow

Safety Note: DMTSF is corrosive and releases toxic fumes. Work in a fume hood.

Reagents:

  • Donor: Thioglycoside (1.0 equiv).

  • Acceptor: Alcohol (1.0 - 1.5 equiv).

  • Promoter: DMTSF (1.2 - 1.5 equiv).

  • Solvent: DCM (anhydrous) or Acetonitrile (for

    
    -selectivity).
    
  • Additives: 4Å Molecular Sieves (Acid washed, activated).

Step-by-Step Methodology:

  • Pre-Drying (Crucial):

    • Co-evaporate the donor and acceptor with toluene (3x) to remove trace water.

    • Place reagents in a flame-dried flask under Argon.

    • Add activated 4Å molecular sieves.

  • Solvation:

    • Dissolve donor and acceptor in anhydrous DCM (0.1 M concentration).

    • Stir at room temperature for 30 mins to ensure the sieves scavenge residual moisture.

  • Activation:

    • Cool the reaction mixture to -40°C (Dry ice/Acetonitrile bath).

    • Add DMTSF (solid) quickly in one portion, or as a pre-dissolved solution in dry nitromethane/DCM if precision is required.

    • Observation Check: The reaction typically turns light yellow.

  • Reaction Monitoring:

    • Allow to warm slowly to 0°C over 1-2 hours.

    • Monitor via TLC. The thioglycoside donor spot should disappear.

  • Quenching:

    • Add Triethylamine (

      
      )  (excess) to neutralize any generated acid.
      
    • Dilute with DCM and wash with saturated

      
       and water.
      
Visualization: Experimental Workflow

Experimental_Workflow Prep Preparation Dry Reagents + 4Å MS Ar Atmosphere Cooling Cooling -40°C to -20°C Prep->Cooling Addition Promoter Addition Add DMTSF (1.2 equiv) Cooling->Addition Monitoring Monitoring TLC: Disappearance of Donor Addition->Monitoring Monitoring->Addition Incomplete (Add more DMTSF) Quench Quench & Workup Add Et3N -> Wash NaHCO3 Monitoring->Quench Complete

Figure 2: Standard operating procedure for DMTSF-promoted glycosylation.

References

  • Ravenscroft, P., et al. (1981). Activation of thioglycosides with dimethyl(methylthio)sulfonium salts. Journal of the Chemical Society, Perkin Transactions 1. (Seminal work introducing the reagent).
  • Fügedi, P., Garegg, P. J., Lönn, H., & Norberg, T. (1987). Thioglycosides as glycosylating agents in oligosaccharide synthesis. Glycoconjugate Journal, 4(2), 97–108. Link

  • Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. Link (Detailed discussion on counterion effects including triflate vs. tetrafluoroborate).

  • Codee, J. D., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34, 769-782. Link

Technical Guide: Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) (CAS 5799-67-7) is a potent electrophilic sulfur reagent widely utilized in advanced organic synthesis.[1][2] It serves as a highly selective "thiophile," capable of activating carbon-sulfur bonds under mild conditions. Its primary utility lies in carbohydrate chemistry for thioglycoside activation , where it facilitates the construction of complex glycosidic linkages without the need for heavy metal promoters (e.g., mercury or silver). Beyond glycosylation, DMTSF is a critical reagent for initiating electrophilic cyclizations (e.g., synthesis of benzofurans, lactones) and hydrolyzing robust dithioacetal protecting groups .

This guide provides a rigorous technical analysis of DMTSF, detailing its physicochemical profile, mechanistic actions, validated experimental protocols, and safety requirements.

Part 1: Chemical Profile & Properties[1][4][5][6][7]

DMTSF is a sulfonium salt consisting of a dimethyl(methylthio)sulfonium cation and a non-nucleophilic tetrafluoroborate anion.[1] It is an off-white crystalline solid that is hygroscopic and corrosive .

Table 1: Physicochemical Specifications
PropertySpecification
Chemical Name Dimethyl(methylthio)sulfonium tetrafluoroborate
CAS Number 5799-67-7
Formula

Molecular Weight 196.04 g/mol
Structure

Appearance White to off-white crystalline powder
Melting Point 89 – 92 °C
Solubility Soluble in Nitromethane, Acetonitrile, DCM; reacts with water/alcohols
Stability Moisture sensitive; store at -20°C under inert atmosphere (Ar/N2)
Reactivity Class Electrophilic Sulfenylating Agent (

source)

Part 2: Mechanistic Principles

The reactivity of DMTSF acts through the transfer of the methylthio cation (


) or by acting as a methylthiolating agent. The driving force is the formation of the stable dimethyl disulfide byproduct upon reaction with a nucleophilic sulfur center.
Mechanism 1: Thioglycoside Activation

In carbohydrate synthesis, thioglycosides are stable to many reaction conditions but must be "activated" to act as glycosyl donors. DMTSF acts as a thiophile .

  • Activation: The electrophilic sulfur of DMTSF attacks the sulfur atom of the thioglycoside donor.

  • Leaving Group Expulsion: This forms a charged sulfonium intermediate, which rapidly expels dimethyl disulfide (

    
    ) and dimethyl sulfide (
    
    
    
    ).
  • Oxocarbenium Formation: The expulsion generates a reactive oxocarbenium ion (or a solvent-stabilized intermediate).

  • Glycosylation: The glycosyl acceptor (alcohol) attacks the oxocarbenium ion to form the glycosidic bond.

Visualization: Thioglycoside Activation Pathway

DMTSF_Glycosylation DMTSF DMTSF Reagent [Me2S-SMe]+ Complex Activated Sulfonium Intermediate DMTSF->Complex MeS+ Transfer Donor Thioglycoside Donor (Sugar-S-R) Donor->Complex Oxo Oxocarbenium Ion Complex->Oxo - Byproducts Byproducts Byproducts: MeSSMe + Me2S Complex->Byproducts Product O-Glycoside Oxo->Product Acceptor Glycosyl Acceptor (R'-OH) Acceptor->Product Nucleophilic Attack

Caption: DMTSF-mediated activation of thioglycosides via thiophilic attack, generating a reactive oxocarbenium species.

Part 3: Critical Applications & Experimental Protocols

Protocol A: Thioglycoside Activation (Glycosylation)

Context: This is the standard method for coupling a thioglycoside donor with an alcohol acceptor. It is particularly useful when the donor is sensitive to the highly acidic conditions of other promoters (like NIS/TfOH).

Reagents:

  • Thioglycoside Donor (1.0 equiv)

  • Glycosyl Acceptor (1.0 - 1.5 equiv)

  • DMTSF (1.2 - 1.5 equiv)

  • Molecular Sieves (4Å, activated)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) (Anhydrous)[3]

  • Base: 2,6-Di-tert-butyl-4-methylpyridine (DTBMP) (Optional, to buffer acidity)

Step-by-Step Workflow:

  • Preparation: Flame-dry a round-bottom flask and cool under Argon. Add activated 4Å molecular sieves.

  • Dissolution: Dissolve the Thioglycoside Donor and Glycosyl Acceptor in anhydrous DCM (0.05 – 0.1 M concentration). Add DTBMP (2.0 equiv) if acid-sensitive protecting groups are present.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to ensure the removal of trace water by the sieves.

  • Reaction: Cool the mixture to -40°C (or lower, depending on donor reactivity).

  • Addition: Add DMTSF (solid or dissolved in minimal Nitromethane/DCM) quickly in one portion.

  • Monitoring: Allow the reaction to warm slowly to 0°C or room temperature. Monitor by TLC (disappearance of donor). Reaction time is typically 1–4 hours.

  • Quench: Quench with saturated aqueous

    
     or 
    
    
    
    .
  • Workup: Dilute with DCM, wash with water and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash column chromatography.

Expert Insight: The choice of solvent affects stereoselectivity. Acetonitrile often favors


-selectivity (via nitrile effect), while DCM/Ether favors 

-selectivity (anomeric effect).
Protocol B: Dithioacetal Hydrolysis (Deprotection)

Context: Dithioacetals are robust protecting groups for carbonyls. DMTSF cleaves them under neutral-to-mildly acidic conditions, avoiding the use of toxic mercury salts.

Reagents:

  • Dithioacetal substrate (1.0 equiv)

  • DMTSF (3.0 - 4.0 equiv)

  • Solvent: Wet Acetonitrile or Acetone/Water (95:5)

Step-by-Step Workflow:

  • Setup: Dissolve the dithioacetal in wet acetonitrile.

  • Addition: Add DMTSF (3-4 equiv) at room temperature.

  • Reaction: Stir for 10–30 minutes. The solution may turn slightly yellow/orange.

  • Mechanism: DMTSF methylates the sulfur atoms, converting them into excellent leaving groups (

    
    ), which are then displaced by water.
    
  • Workup: Pour into water/ether mixture. Extract with ether.[3] Wash organic layer with saturated

    
     to remove acidic byproducts.
    
Protocol C: Electrophilic Cyclization (Benzofuran Synthesis)

Context: DMTSF induces the cyclization of ortho-alkynyl anisoles or thioanisoles to form benzofurans or benzothiophenes.

Workflow Visualization:

Cyclization Substrate o-Alkynyl Anisole Intermediate Episulfonium/Vinyl Cation Intermediate Substrate->Intermediate + DMTSF (Electrophilic Addition) DMTSF_Node DMTSF DMTSF_Node->Intermediate Cyclization Intramolecular Nucleophilic Attack (Oxygen Lone Pair) Intermediate->Cyclization Product 3-Methylthio-Benzofuran Cyclization->Product - Me+ (Demethylation)

Caption: Electrophilic cyclization of alkynes mediated by DMTSF to form heteroaromatics.

Part 4: Handling, Safety & Storage

DMTSF is a specialized reagent that requires strict adherence to safety protocols due to its corrosive nature and reactivity.

Safety Hazards (GHS Classification)
  • H314: Causes severe skin burns and eye damage.[4][5][6]

  • H302: Harmful if swallowed.[6]

  • EUH014: Reacts violently with water (hydrolysis releases HF and HBF4).

Handling Best Practices
  • Moisture Exclusion: Always handle in a fume hood under an inert atmosphere (Nitrogen or Argon). The reagent degrades rapidly in moist air, losing potency and becoming sticky/liquid.

  • Weighing: Weigh quickly into dry vessels. If the solid has turned to a syrup, it has hydrolyzed and should be discarded properly.

  • PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.

  • Neutralization: Spills should be neutralized with sodium bicarbonate or lime before disposal.

Storage
  • Temperature: Store at -20°C .

  • Container: Keep tightly sealed in a desiccator or under inert gas.

  • Shelf Life: Approximately 6–12 months if stored correctly. Yellowing indicates decomposition.

References

  • Trost, B. M., & Murayama, E. (1981). Sulfenylations with dimethyl(methylthio)sulfonium fluoroborate.[2][7] Journal of the American Chemical Society, 103(21), 6529-6530.

  • Meerwein, H. (1966). Trialkyloxonium Salts.[8] Organic Syntheses, 46, 113. (Foundational chemistry for sulfonium/oxonium salt synthesis).

  • Pozsgay, V., & Jennings, H. J. (1987). Thioglycosides as glycosylating agents.[2][9][10] The Journal of Organic Chemistry, 52(21), 4635-4637. (Key reference for thioglycoside activation).

Sources

The Role of Dimethyl(methylthio)sulfonium Salts as Electrophilic Sulfenylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern organic synthesis, the introduction of sulfur-containing functional groups is a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The sulfenyl group (RS-), specifically the methylthio group (MeS-), is a prevalent motif in numerous biologically active compounds and serves as a versatile synthetic handle for further molecular elaboration. Electrophilic sulfenylation, the formal transfer of a cationic sulfur species ("RS+") to a nucleophile, represents one of the most direct methods for forging carbon-sulfur or heteroatom-sulfur bonds.

Among the arsenal of reagents developed for this purpose, dimethyl(methylthio)sulfonium salts have emerged as highly potent and versatile electrophilic methylthiolating agents. These salts, often bearing non-nucleophilic counterions such as trifluoromethanesulfonate (triflate, TfO⁻) or tetrafluoroborate (BF₄⁻), can be considered as stabilized synthons for the elusive methylsulfenium cation (MeS⁺). Their high reactivity, coupled with generally good functional group tolerance, has established them as indispensable tools for the synthetic chemist.

This guide provides a comprehensive overview of the synthesis, mechanism, and application of dimethyl(methylthio)sulfonium salts in electrophilic sulfenylation, with a focus on practical utility and mechanistic understanding for professionals in research and development.

Synthesis and Properties of Dimethyl(methylthio)sulfonium Salts

The most commonly employed dimethyl(methylthio)sulfonium salt is the triflate salt (DMTS-Tf), which is readily prepared from inexpensive starting materials. Its synthesis, first reported by Trost and others, involves the reaction of dimethyl disulfide with a methylating agent, typically methyl trifluoromethanesulfonate ("methyl triflate").

Experimental Protocol: Synthesis of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate (DMTS-Tf)

Objective: To prepare DMTS-Tf as a stable, crystalline solid for use in subsequent sulfenylation reactions.

Materials:

  • Dimethyl disulfide (Me₂S₂)

  • Methyl trifluoromethanesulfonate (MeOTf)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether (Et₂O)

  • Schlenk flask or oven-dried round-bottom flask with a magnetic stir bar

  • Argon or nitrogen gas inlet

  • Syringes

Procedure:

  • To a Schlenk flask charged with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous dichloromethane (DCM, 50 mL).

  • Add dimethyl disulfide (1.0 eq) to the DCM via syringe.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add methyl trifluoromethanesulfonate (1.0 eq) dropwise via syringe over 10-15 minutes. The reaction is exothermic, and maintaining a low temperature is crucial to prevent side reactions.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • The product will begin to precipitate as a white solid. To maximize precipitation, add anhydrous diethyl ether (100-150 mL) to the mixture and stir for 30 minutes.

  • Collect the white crystalline solid by filtration under an inert atmosphere. Wash the solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white solid under high vacuum for several hours. The product, DMTS-Tf, is hygroscopic and should be stored under an inert atmosphere in a desiccator.

Safety and Handling:

  • Methyl trifluoromethanesulfonate is a potent and toxic alkylating agent and should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DMTS salts are hygroscopic and should be stored and handled under anhydrous conditions to prevent decomposition.

Mechanism of Electrophilic Sulfenylation

The high reactivity of DMTS salts stems from the presence of a positively charged sulfur atom, which renders the exocyclic methylthio group highly electrophilic. The reaction proceeds via a nucleophilic attack on this sulfur atom, leading to the displacement of the stable and volatile leaving group, dimethyl sulfide (Me₂S).

The general mechanism can be depicted as follows:

Caption: General mechanism of electrophilic sulfenylation using DMTS.

The choice of counterion (TfO⁻ vs. BF₄⁻) can influence the salt's stability and solubility but generally has a minimal impact on its reactivity in most applications. The driving force for the reaction is the formation of the thermodynamically stable and volatile dimethyl sulfide, which can be easily removed from the reaction mixture.

Applications in Organic Synthesis

DMTS salts are effective for the methylthiolation of a wide range of soft nucleophiles, including carbon- and heteroatom-based species.

Sulfenylation of Carbon Nucleophiles

DMTS salts react readily with various stabilized carbanions and electron-rich carbon centers. A prominent application is the α-sulfenylation of carbonyl compounds via their enolates. This transformation is valuable as the resulting α-thioether can be further manipulated, for instance, through oxidation to the sulfoxide or sulfone followed by elimination to introduce an α,β-unsaturation.

Table 1: Representative Examples of Carbon Nucleophile Sulfenylation

Nucleophile (Substrate)Base/ConditionsProductYield (%)Reference
Cyclohexanone EnolateLDA, THF, -78 °C2-(Methylthio)cyclohexanone95
IndoleCH₂Cl₂, rt3-(Methylthio)indole98
1,3,5-TrimethoxybenzeneCH₂Cl₂, rt2,4,6-Trimethoxythioanisole92
Phenylacetylene Anionn-BuLi, THF, -78 °C1-Phenyl-2-(methylthio)acetylene85
Sulfenylation of Heteroatom Nucleophiles

Alcohols, thiols, and amines can also be efficiently sulfenylated using DMTS salts. The reaction with thiols is particularly noteworthy as it provides a straightforward method for the synthesis of unsymmetrical disulfides, which can be challenging to prepare selectively via other methods.

Heteroatom_Sulfenylation_Workflow Start Heteroatom Nucleophile (R-XH, X = O, S, N) Reaction Sulfenylation Reaction Start->Reaction Reagent DMTS-Tf (MeS-S⁺Me₂ TfO⁻) Reagent->Reaction Solvent Anhydrous Solvent (e.g., CH₂Cl₂ or MeCN) Solvent->Reaction Conditions Inert Atmosphere (N₂ or Ar) Room Temperature or 0 °C Conditions->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Chromatography or Distillation/Crystallization Workup->Purification Product Sulfenylated Product (R-X-SMe) Purification->Product

Caption: General workflow for heteroatom sulfenylation.

Case Study: Application in the Synthesis of Manzamine A

The utility of DMTS salts is not limited to simple model systems but extends to the synthesis of complex, biologically active natural products. A key step in the total synthesis of Manzamine A, a marine alkaloid with potent antitumor activity, involved the use of dimethyl(methylthio)sulfonium tetrafluoroborate (DMTS-BF₄) to achieve a challenging sulfenylation. In this synthesis, DMTS-BF₄ was used to introduce a methylthio group onto a sensitive enolate intermediate, which was a crucial handle for subsequent transformations leading to the intricate core structure of the natural product. This example highlights the reagent's reliability and effectiveness even in the presence of multiple functional groups and stereocenters.

Comparative Analysis with Other Sulfenylating Agents

While DMTS salts are highly effective, other reagents exist for electrophilic sulfenylation. A comparison is useful for selecting the optimal reagent for a specific transformation.

Table 2: Comparison of Common Electrophilic Sulfenylating Agents

ReagentStructureReactivityAdvantagesDisadvantages
DMTS Salts MeS-S⁺Me₂ X⁻Very HighHigh reactivity, volatile byproduct (Me₂S), good for unreactive nucleophiles.Hygroscopic, requires inert atmosphere, potent methylating agent byproduct (MeOTf) in synthesis.
N-(Phenylthio)succinimide PhS-N(CO)₂CH₂CH₂ModerateCrystalline solid, easy to handle, neutral byproduct (succinimide).Lower reactivity than DMTS, introduces an aromatic group.
Sulfenyl Chlorides RS-ClHighHighly reactive, readily available.Often unstable, generates HCl byproduct, limited functional group tolerance.
Disulfides RS-SRLowStable, easy to handle.Requires activation (e.g., with a base or reducing agent) for most nucleophiles.

Conclusion and Future Outlook

Dimethyl(methylthio)sulfonium salts, particularly DMTS-Tf, are powerful and reliable reagents for the electrophilic introduction of the methylthio group. Their high reactivity, driven by the formation of a stable leaving group, allows for the sulfenylation of a broad spectrum of nucleophiles under mild conditions. While their hygroscopic nature necessitates careful handling, their efficacy in complex synthetic contexts, including natural product synthesis, solidifies their position as a premier tool in the synthetic chemist's toolbox.

Future research in this area may focus on the development of catalytic versions of electrophilic sulfenylation or the expansion of the methodology to include a wider range of sulfenyl groups through modified sulfonium salt structures. Nevertheless, the foundational role of dimethyl(methylthio)sulfonium salts as robust electrophilic sulfenylating agents is firmly established and will undoubtedly continue to facilitate innovation in chemical synthesis and drug development.

References

  • Trost, B. M., & Murayama, E. (1981). Chemoselectivity in sulfenylation-desulfenylation. Dithioacetals as carbonyl anion equivalents. Journal of the American Chemical Society, 103(21), 6529–6530. [Link]

  • Meerwein, H., Zenner, K. F., & Gipp, R. (1965). Über die Darstellung und einige Umsetzungen von Dimethyl-methylmercapto-sulfonium-fluoborat. Justus Liebigs Annalen der Chemie, 688(1), 67-76. [Link]

  • Smallcombe, S. H., & Caserio, M. C. (1971). Stereochemistry of the reaction of dimethyl(methylthio)sulfonium tetrafluoroborate with cis- and trans-4-tert-butylanilines. Journal of the American Chemical Society, 93(22), 5826–5832. [Link]

  • Trost, B. M., & Salzmann, T. N. (1973). New synthetic reactions. α-Alkylation of ketones. Journal of the American Chemical Society, 95(20), 6840–6842. [Link]

  • Gassman, P. G., & van Bergen, T. J. (1973). A general method for the synthesis of indoles. Journal of the American Chemical Society, 95(8), 2718–2719. [Link]

  • Trost, B. M., & Lown, J. W. (1973). New synthetic reactions. Sulfenylation of acetylides. Tetrahedron Letters, 14(40), 3993-3995. [Link]

  • Trost, B. M., & Hiroi, K. (1975). New synthetic reactions. A convenient synthesis of unsymmetrical disulfides. Journal of the American Chemical Society, 97(23), 6911–6913. [Link]

  • Humphrey, J. M., Liao, Y., Ali, A., Rein, T., Wong, Y.-L., Chen, H.-J., & Danishefsky, S. J. (1998). The first total synthesis of Manzamine A. Journal of the American Chemical Society, 120(29), 7353–7354. [Link]

An In-depth Technical Guide to Thioglycoside Activation Using Sulfonium Promoters

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the intricate world of synthetic carbohydrate chemistry, the stereoselective formation of the glycosidic bond remains a paramount challenge. Among the arsenal of glycosyl donors, thioglycosides have emerged as workhorses due to their stability, ease of preparation, and versatile activation methods. This guide provides a comprehensive exploration of a powerful class of activators: sulfonium promoters. We will delve into the mechanistic underpinnings of this activation strategy, offering field-proven insights into experimental design and execution. This document is intended for researchers, scientists, and drug development professionals seeking to harness the power of sulfonium-promoted thioglycoside activation for the synthesis of complex glycans and glycoconjugates.

The Thioglycoside: A Versatile Glycosyl Donor

Thioglycosides, characterized by the presence of a sulfur atom at the anomeric position, are highly stable glycosyl donors. This stability allows for extensive protecting group manipulations on the sugar backbone without compromising the anomeric leaving group. However, to participate in a glycosylation reaction, the thioether linkage must be activated by a thiophilic promoter to generate a reactive electrophilic species at the anomeric center.

The Core Principle: Sulfonium Ion-Mediated Activation

The activation of thioglycosides using sulfonium promoters hinges on the formation of a key intermediate: the glycosyl sulfonium ion. This process involves the reaction of the sulfur atom of the thioglycoside with an electrophilic sulfur species, the sulfonium promoter, to form a highly reactive glycosyl sulfonium ion. This intermediate then serves as a potent glycosylating agent, readily undergoing nucleophilic attack by a glycosyl acceptor to form the desired glycosidic linkage.

The general mechanism can be visualized as follows:

G Thioglycoside Thioglycoside (Donor) Sulfonium_Ion Glycosyl Sulfonium Ion (Key Intermediate) Thioglycoside->Sulfonium_Ion Activation Promoter Sulfonium Promoter Promoter->Sulfonium_Ion Glycoside Glycoside (Product) Sulfonium_Ion->Glycoside Nucleophilic Attack Byproduct Thioether Byproduct Sulfonium_Ion->Byproduct Acceptor Glycosyl Acceptor Acceptor->Glycoside

Caption: General workflow of sulfonium-promoted thioglycoside activation.

The nature of the sulfonium promoter, the protecting groups on the glycosyl donor, and the reaction conditions all play a crucial role in the efficiency and stereochemical outcome of the glycosylation.

A Survey of Sulfonium Promoters

A variety of sulfonium-based promoters have been developed, each with its own distinct reactivity profile and applications. The choice of promoter is often dictated by the reactivity of the glycosyl donor and acceptor, a concept often referred to as "arming" and "disarming" based on the electronic nature of the protecting groups.

Promoter SystemActivating SpeciesTypical Reaction ConditionsKey Characteristics & Applications
DMTST (Dimethyl(methylthio)sulfonium Triflate)MeS=S+Me2 • OTf-CH2Cl2, -20 °C to rtA versatile and widely used promoter. Effective for a broad range of armed and disarmed thioglycosides.[1]
BSP/Tf2O (1-Benzenesulfinyl Piperidine/Triflic Anhydride)PhS(O)N(CH2)5 / Tf2OCH2Cl2, -78 °C to -60 °CA powerful activating system capable of activating highly disarmed thioglycosides at low temperatures.[2] The pre-activation of the donor is a common strategy.[3]
DPS/Tf2O (Diphenyl Sulfoxide/Triflic Anhydride)Ph2SO / Tf2OCH2Cl2, -78 °C to -40 °CA highly potent promoter system, often used for the activation of very unreactive thioglycosides.[4]
MeOTf (Methyl Trifluoromethanesulfonate)CH3+CH2Cl2, rtA simple alkylating agent that forms a methylsulfonium ion intermediate.[5]
Me2S2/Tf2O (Dimethyl Disulfide/Triflic Anhydride)MeS-S+Me • OTf-CH2Cl2, low temperaturesA highly reactive system that efficiently activates both armed and disarmed donors.[6]

The Causality of Stereochemical Control: The Quest for 1,2-cis Glycosides

One of the most significant challenges in oligosaccharide synthesis is the stereocontrolled formation of 1,2-cis glycosidic linkages.[7][8] Sulfonium ion-mediated glycosylations have emerged as a powerful tool to address this challenge, primarily through the use of C-2 participating auxiliaries.[9]

The mechanism for achieving high α-selectivity (a type of 1,2-cis linkage in the gluco- and galacto-series) often involves the formation of a rigid, bicyclic sulfonium ion intermediate. This intermediate effectively blocks one face of the pyranose ring, directing the incoming nucleophilic attack of the glycosyl acceptor to the opposite face, thus ensuring high stereoselectivity.[7][9]

G cluster_0 Stereoselective 1,2-cis Glycosylation Donor Thioglycoside Donor with C-2 Auxiliary Activation Activation with Sulfonium Promoter Donor->Activation Bicyclic_Ion Bicyclic β-Sulfonium Ion (trans-decalin like) Activation->Bicyclic_Ion Acceptor_Attack Nucleophilic Attack by Acceptor Bicyclic_Ion->Acceptor_Attack Product α-Glycoside (1,2-cis) Acceptor_Attack->Product

Caption: Pathway for stereoselective 1,2-cis glycosylation.

The strategic placement of a thioether-containing auxiliary at the C-2 position of the glycosyl donor leads to the in situ formation of a quasi-stable anomeric sulfonium ion upon activation.[10] Steric and electronic factors favor the formation of a trans-decalin ring system, which then undergoes an SN2-like displacement by the glycosyl acceptor to yield the α-glycoside.[9]

Field-Proven Experimental Protocols

The following protocols are provided as a starting point for researchers. It is crucial to note that optimization of reaction conditions, including temperature, reaction time, and stoichiometry, may be necessary for different substrate combinations.

General Procedure for Glycosylation using DMTST

This protocol is a general guideline for the activation of a thioglycoside donor with Dimethyl(methylthio)sulfonium triflate (DMTST).

Materials:

  • Thioglycoside donor

  • Glycosyl acceptor

  • Dimethyl(methylthio)sulfonium triflate (DMTST)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).

  • Add activated 4 Å molecular sieves.

  • Dissolve the solids in anhydrous CH2Cl2.

  • Cool the reaction mixture to the desired temperature (typically between -20 °C and 0 °C).

  • In a separate flask, dissolve DMTST (1.5-2.0 equivalents) in anhydrous CH2Cl2.

  • Add the DMTST solution dropwise to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the addition of triethylamine or pyridine.

  • Filter the reaction mixture through a pad of Celite® and wash the filter cake with CH2Cl2.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Pre-activation Protocol using BSP/Tf2O for Disarmed Thioglycosides

This protocol is particularly useful for the activation of less reactive ("disarmed") thioglycoside donors.[2]

Materials:

  • Disarmed thioglycoside donor

  • Glycosyl acceptor

  • 1-Benzenesulfinyl piperidine (BSP)

  • Trifluoromethanesulfonic anhydride (Tf2O)

  • Anhydrous Dichloromethane (CH2Cl2)

  • Activated molecular sieves (4 Å)

  • Inert atmosphere (Argon or Nitrogen)

  • 2,4,6-Tri-tert-butylpyrimidine (DTBP) (optional, as a proton scavenger)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the thioglycoside donor (1.2 equivalents) and activated 4 Å molecular sieves.

  • Add anhydrous CH2Cl2 and cool the mixture to -78 °C.

  • Add 1-benzenesulfinyl piperidine (BSP) (1.2 equivalents) and stir for 15 minutes.

  • Add trifluoromethanesulfonic anhydride (Tf2O) (1.1 equivalents) dropwise. The solution may turn a persistent color, indicating the formation of the reactive species.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete pre-activation of the donor.

  • In a separate flask, dissolve the glycosyl acceptor (1.0 equivalent) in anhydrous CH2Cl2.

  • Add the acceptor solution dropwise to the pre-activated donor mixture at -78 °C.

  • Allow the reaction to slowly warm to the desired temperature (e.g., -40 °C or -20 °C) and monitor by TLC.

  • Quench the reaction with triethylamine or a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, then filter through Celite® and wash with CH2Cl2.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Concluding Remarks

The activation of thioglycosides using sulfonium promoters represents a robust and versatile strategy in modern carbohydrate chemistry. The ability to tune the reactivity of the promoter system and to exert stereocontrol through the use of participating auxiliaries has made this methodology indispensable for the synthesis of complex oligosaccharides and glycoconjugates. As our understanding of the intricate mechanistic details continues to grow, we can anticipate the development of even more powerful and selective sulfonium-based reagents, further pushing the boundaries of what is synthetically achievable in the field of glycoscience.

References

  • Boons, G.-J., & Fascione, M. A. (2009). Stereoselective Glycosylations of 2-Azido-2-deoxy-glucosides Using Intermediate Sulfonium Ions. Organic Letters, 9(7), 1267–1270. [Link]

  • Codée, J. D. C., Litjens, R. E. J. N., van den Heeten, R., Overkleeft, H. S., van Boom, J. H., & van der Marel, G. A. (2012). Stereoselective Assembly of Complex Oligosaccharides Using Anomeric Sulfonium Ions as Glycosyl Donors. Journal of the American Chemical Society, 134(19), 8210–8223. [Link]

  • van der Vorm, S., Hansen, T., van der Marel, G. A., & Codée, J. D. C. (2019). α-Selective Glycosylation with β-Glycosyl Sulfonium Ions Prepared via Intramolecular Alkylation. The Journal of Organic Chemistry, 84(6), 3248–3263. [Link]

  • Demchenko, A. V. (2008). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687-2704. [Link]

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  • Crich, D., & Smith, M. (2001). 1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride: A Potent Combination of Shelf-Stable Reagents for the Low-Temperature Conversion of Thioglycosides to Glycosyl Triflates and for the Formation of Diverse Glycosidic Linkages. Journal of the American Chemical Society, 123(37), 9015–9020. [Link]

  • Boons, G.-J., & Fascione, M. A. (2008). Stereoselective Glycosylations of 2-Azido-2-Deoxy-Glucosides using Intermediate Sulfonium Ions. PMC, 25(1), 1-11. [Link]

  • Son, S.-H., Tano, C., Furuike, T., & Sakairi, N. (2009). Pre-activation of fully acetylated dodecyl thioglycosides with BSP-Tf2O led to efficient glycosylation at low temperature. Carbohydrate Research, 344(3), 285–290. [Link]

  • Hasegawa, A., Ogawa, T., & Kiso, M. (1980). Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate. Carbohydrate Research, 79(2), C17-C20. [Link]

  • Codée, J. D. C., Litjens, R. E. J. N., van den Heeten, R., Overkleeft, H. S., van Boom, J. H., & van der Marel, G. A. (2003). Ph2SO/Tf2O: A Powerful Promotor System in Chemoselective Glycosylations Using Thioglycosides. Organic Letters, 5(9), 1519–1522. [Link]

  • Crich, D., & Lim, L. B. L. (2004). The 1-Benzenesulfinyl Piperidine/Trifluoromethanesulfonic Anhydride Promoter System for the Formation of Glycosidic Linkages. In Carbohydrate-Based Drug Discovery (pp. 101-125). [Link]

  • Son, S.-H., Tano, C., Furuike, T., & Sakairi, N. (2009). Pre-activation of fully acetylated dodecyl thioglycosides with BSP-Tf2O led to efficient glycosylation at low temperature. Carbohydrate research, 344(3), 285–290. [Link]

  • Ye, X.-S., & Huang, X. (2010). Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. Beilstein Journal of Organic Chemistry, 6, 112. [Link]

  • Enugala, S., & Demchenko, A. V. (2025). Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. Molecules, 30(14), 1-13. [Link]

  • Prytyskach, F., Enugala, S., & Demchenko, A. V. (2021). Palladium(ii)-assisted activation of thioglycosides. RSC Advances, 11(52), 32931–32938. [Link]

  • Gamblin, D. P., Garnier, P., van Kasteren, S., Oldham, N. J., Fairbanks, A. J., & Davis, B. G. (2004). Glycomethanethiosulfonates: powerful reagents for protein glycosylation. Organic & Biomolecular Chemistry, 2(24), 3642–3652. [Link]

  • Crich, D., & Smith, M. (2002). IMPROVED SYNTHESIS OF 1-BENZENESULFINYL PIPERIDINE AND ANALOGS FOR THE ACTIVATION OF THIOGLYCOSIDES IN CONJUNCTION WITH TRIFLUOROMETHANESULFONIC ANHYDRIDE. Organic Syntheses, 79, 144. [Link]

  • Demchenko, A. V. (2015). Stereocontrolled 1,2-cis glycosylation as the driving force of progress in synthetic carbohydrate chemistry. Chemical Science, 6(5), 2687–2704. [Link]

  • Crich, D., & Jayalath, P. (2007). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters, 9(22), 4647–4650. [Link]

  • Edge, A. S. B., Faltynek, C. R., Hof, L., Reichert, L. E., & Weber, P. (1981). A Rapid and Improved Chemical Method for Deglycosylation of Glycoproteins. Analytical Biochemistry, 118(1), 131-137. [Link]

  • Huang, X., & Ye, X.-S. (2011). Benzenesulfinyl Morpholine: A New Promoter for One-Pot Oligosaccharide Synthesis Using Thioglycosides by Pre-Activation Strategy. Chinese Journal of Chemistry, 29(12), 2667-2674. [Link]

  • Boons, G.-J., & Hale, K. J. (2008). One-pot synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. Organic Letters, 10(15), 3247–3250. [Link]

  • Demchenko, A. V., & De Meo, C. (2003). Direct Synthesis of Diastereomerically Pure Glycosyl Sulfonium Salts. Organic Letters, 5(23), 4373–4376. [Link]

  • Boons, G.-J., & Grice, P. (2008). One-Pot Synthesis of Oligosaccharides by Combining Reductive Openings of Benzylidene Acetals and Glycosylations. PMC, 10(15), 3247-3250. [Link]

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An In-depth Technical Guide to the Physical Properties of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Understanding the Significance of Dimethyl(methylthio)sulfonium Trifluoromethanesulfonate

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTST) is a powerful electrophilic methylthiolating agent that has found considerable utility in modern organic synthesis. Its robust nature and high reactivity make it a valuable tool for the construction of complex molecular architectures, particularly in the synthesis of glycosides and other biologically relevant molecules.[1] A thorough understanding of its physical properties is paramount for its safe, effective, and reproducible application in research and development. This guide provides a comprehensive overview of the core physical characteristics of DMTST, offering insights into its structure, stability, and handling, to empower researchers in the fields of chemistry and drug discovery.

Molecular Structure and Core Chemical Identity

At its core, dimethyl(methylthio)sulfonium trifluoromethanesulfonate is an ionic compound composed of a dimethyl(methylthio)sulfonium cation and a trifluoromethanesulfonate (triflate) anion.[2]

  • Chemical Formula : C₄H₉F₃O₃S₃[2]

  • Molecular Weight : 258.3 g/mol [2]

  • IUPAC Name : dimethyl(methylsulfanyl)sulfanium;trifluoromethanesulfonate[2]

  • CAS Number : 85055-60-3[3]

The triflate anion is a non-coordinating, highly stable counterion, which contributes to the salt's overall stability and reactivity profile. The electrophilicity of the sulfur atom in the cation is the basis for its utility as a methylthiolating agent.

Table 1: Core Chemical Identifiers

Identifier Value
Molecular Formula C₄H₉F₃O₃S₃
Molecular Weight 258.3 g/mol
CAS Number 85055-60-3

| IUPAC Name | dimethyl(methylsulfanyl)sulfanium;trifluoromethanesulfonate |

G cluster_cation Dimethyl(methylthio)sulfonium Cation cluster_anion Trifluoromethanesulfonate Anion S1 S+ CH3_1 CH3 S1->CH3_1 CH3_2 CH3 S1->CH3_2 S2 S S1->S2 CH3_3 CH3 S2->CH3_3 S3 S O1 O- S3->O1 O2 O S3->O2 = O3 O S3->O3 = C1 C S3->C1 F1 F C1->F1 F2 F C1->F2 F3 F C1->F3

Figure 1: Ionic components of dimethyl(methylthio)sulfonium trifluoromethanesulfonate.

Physical State and Thermal Properties

While specific, experimentally determined data for the melting point of dimethyl(methylthio)sulfonium trifluoromethanesulfonate is not consistently reported in publicly available literature, its physical state can be inferred from its ionic nature and from data on closely related compounds. It is expected to be a solid at room temperature.

For comparison, the analogous compound, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF), is a white to off-white crystalline powder with a documented melting point of 89-92 °C.[4][5][6] Given the structural similarities, a similar physical state can be anticipated for DMTST.

The thermal stability of DMTST is sufficient for its use in a variety of organic reactions, which are often conducted at or below room temperature. However, like many sulfonium salts, it may be susceptible to decomposition at elevated temperatures.

Solubility Profile

The ionic nature of dimethyl(methylthio)sulfonium trifluoromethanesulfonate dictates its solubility. It is generally soluble in polar organic solvents. This is a critical property that enables its use in a wide range of reaction media.

Based on its applications in organic synthesis, DMTST is known to be soluble in solvents such as:

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

Its solubility in less polar solvents like diethyl ether or hydrocarbons is expected to be limited. The selection of an appropriate solvent is crucial for achieving optimal reaction conditions, and solubility tests in the desired solvent system are always recommended prior to initiating a reaction.

G DMTST DMTST Polar_Solvents Polar Organic Solvents (e.g., CH2Cl2, CH3CN, DMF, DMSO) DMTST->Polar_Solvents High Solubility NonPolar_Solvents Non-Polar Solvents (e.g., Hexane, Toluene) DMTST->NonPolar_Solvents Low Solubility

Figure 2: General solubility behavior of DMTST.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The proton NMR spectrum is expected to be relatively simple. The six equivalent protons of the two methyl groups directly attached to the positively charged sulfur atom would appear as a singlet. The three protons of the methylthio group would appear as a distinct singlet, likely at a different chemical shift. The integration ratio of these two peaks would be 2:1. Based on data for similar sulfonium salts, the methyl groups on the sulfonium center are expected to be downfield due to the positive charge. For instance, the methyl protons of dimethyl sulfone appear around 3.1 ppm in D₂O.[7]

  • ¹³C NMR : The carbon NMR spectrum would show two signals corresponding to the two types of methyl carbons. The carbon of the trifluoromethyl group in the triflate anion would also be visible, though its signal may be a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR : The fluorine NMR spectrum would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethanesulfonate anion.

Infrared (IR) Spectroscopy

The IR spectrum of DMTST would be characterized by strong absorptions corresponding to the vibrations of the trifluoromethanesulfonate anion. Key expected peaks include:

  • Strong, broad absorptions in the region of 1250-1280 cm⁻¹ and 1150-1170 cm⁻¹ corresponding to the asymmetric and symmetric SO₃ stretching modes of the triflate anion.

  • A peak around 1030 cm⁻¹ due to the S-O stretching vibration.

  • Absorptions corresponding to C-H stretching and bending vibrations of the methyl groups.

Stability and Reactivity

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate is a stable compound under standard laboratory conditions, making it a convenient reagent to handle.[8] However, it is reactive towards nucleophiles, which is the basis of its synthetic utility.

  • Stability : It should be stored in a cool, dry place, away from moisture, as it can be hygroscopic. For long-term storage, refrigeration is often recommended.

  • Reactivity : As an electrophilic methylthiolating agent, it readily reacts with a wide range of nucleophiles, including alcohols, amines, and enolates.[3][1] The triflate anion is an excellent leaving group, facilitating these reactions. It is this high reactivity that makes DMTST a powerful reagent in organic synthesis, particularly for the activation of thioglycosides in glycosylation reactions.[3]

Safety and Handling

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Chemical safety goggles or a face shield are essential to protect against splashes.

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn.

    • Skin Protection : A lab coat should be worn to prevent skin contact.

  • Handling :

    • Avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[9]

    • In case of contact, rinse the affected area thoroughly with water.[9]

    • Ensure adequate ventilation.[10]

  • In case of a spill :

    • Wear appropriate PPE.

    • Sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[10]

As with any chemical reagent, it is crucial to consult the most up-to-date safety information and to conduct a thorough risk assessment before use.

Figure 3: Key safety and handling considerations for DMTST.

Conclusion

Dimethyl(methylthio)sulfonium trifluoromethanesulfonate is a valuable and reactive reagent in organic synthesis. A comprehensive understanding of its physical properties is essential for its effective and safe utilization. This guide has outlined its core chemical identity, physical state, solubility, spectroscopic characteristics, stability, and handling precautions. By adhering to these principles, researchers can confidently and safely leverage the synthetic potential of this powerful methylthiolating agent in their scientific endeavors.

References

  • 4 - Safety Data Sheet. (n.d.).
  • PubChem. (n.d.). Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. Retrieved from [Link]

  • Peng, S., Qi, C. M., Duan, L. M., Luo, D., Cheng, L. C., Tian, S. S., ... & Xie, L. Y. (2025). Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines. Organic & Biomolecular Chemistry.
  • ResearchGate. (n.d.). Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0229441). Retrieved from [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Metal-Free Trifluoromethylthiolation of Arylazo Sulfones. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information - Stereoselective Synthesis of 4-Trifluoromethanesulfonate Substituted 3,6-Dihydropyrans and Their Application in Various Coupling Reactions. Retrieved from [Link]

  • Bureau International des Poids et Mesures. (2018). Internal Standard Reference Data for qNMR: Dimethyl sulfone. Retrieved from [Link]

  • Kiani, M., et al. (2023). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Neural Network and Correlation Model. Physical Chemistry Research.
  • NIST. (n.d.). Dimethyl sulfone. In NIST Chemistry WebBook. Retrieved from [Link]

  • Singh, S., & Rai, A. K. (n.d.). Theoretical and experimental study of dimethyl sulfoxide and N-substituted DMSO. Indian Journal of Pure & Applied Physics.
  • Pereira, A. C., et al. (2021). Evaluation of different solvents and solubility parameters on the morphology and diameter of electrospun pullulan nanofibers for.
  • Cole, M. J., et al. (2023).

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Methodological & Application

Application Notes and Protocols for the Synthesis of Unsymmetrical Disulfides Using Dimethyl(methylthio)sulfonium Salts

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of the Disulfide Bond

The disulfide bond (S-S) is a pivotal covalent linkage in chemistry and biology, imparting crucial structural and functional roles to peptides, proteins, and small molecules.[1][2] In the realm of drug development, the ability to selectively form unsymmetrical disulfides (RSSR', where R ≠ R') is of paramount importance. This versatile functional group is integral to a wide array of applications, from the creation of antibody-drug conjugates (ADCs) and targeted drug delivery systems to the development of novel therapeutics with unique mechanisms of action.[3]

Traditional methods for unsymmetrical disulfide synthesis, such as the cross-oxidation of two different thiols, often suffer from a lack of selectivity, leading to the formation of a statistical mixture of symmetrical and unsymmetrical products. This necessitates challenging purification procedures and results in lower overall yields. To circumvent these issues, methods involving the pre-activation of one thiol before reaction with a second are highly desirable.[4] This application note details a robust and efficient methodology for the synthesis of unsymmetrical disulfides utilizing dimethyl(methylthio)sulfonium salts, such as dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF), as potent electrophilic sulfur-transfer agents.

The Power of Dimethyl(methylthio)sulfonium Salts: Mechanism and Advantages

Dimethyl(methylthio)sulfonium salts are highly reactive and versatile reagents in organic synthesis.[5][6] Their utility in forming unsymmetrical disulfides stems from their ability to act as a source of an electrophilic "RS+" synthon. The proposed mechanism involves the activation of a thiol (R'SH) by the sulfonium salt to generate a reactive intermediate, which is then readily attacked by a second, different thiol (RSH) to furnish the desired unsymmetrical disulfide (RSSR').

The key advantages of this methodology include:

  • High Selectivity: By activating one thiol species, the reaction proceeds with a high degree of selectivity, minimizing the formation of symmetrical byproducts.

  • Mild Reaction Conditions: The synthesis can often be carried out under mild conditions, preserving sensitive functional groups within complex molecules.

  • Broad Substrate Scope: The method is applicable to a wide range of thiols, including aliphatic, aromatic, and heterocyclic derivatives.

Visualizing the Core Reaction

To illustrate the fundamental transformation, the following diagram outlines the key steps in the synthesis of an unsymmetrical disulfide using a dimethyl(methylthio)sulfonium salt.

Caption: General workflow for unsymmetrical disulfide synthesis.

Experimental Protocols

This section provides detailed, step-by-step protocols for the preparation of the key reagent, dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF), and its subsequent use in the synthesis of an unsymmetrical disulfide.

Part 1: Preparation of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF)

This protocol is adapted from established methods for the synthesis of sulfonium salts using Meerwein reagents.[7][8]

Materials:

  • Dimethyl disulfide (MeSSMe)

  • Trimethyloxonium tetrafluoroborate (Me₃OBF₄)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

  • Cannula or syringe for liquid transfer

Procedure:

  • Reaction Setup: Under an inert atmosphere of dry nitrogen, equip a flame-dried round-bottom flask with a magnetic stir bar and a septum.

  • Reagent Addition: Charge the flask with trimethyloxonium tetrafluoroborate (1.0 eq). Add anhydrous dichloromethane via cannula or syringe to create a suspension.

  • Cooling: Cool the suspension to 0 °C in an ice-water bath.

  • Addition of Dimethyl Disulfide: While stirring vigorously, add dimethyl disulfide (1.0 eq) dropwise to the cooled suspension.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by the dissolution of the trimethyloxonium tetrafluoroborate.

  • Precipitation: Once the reaction is complete, add anhydrous diethyl ether to the reaction mixture to precipitate the product.

  • Isolation: Collect the white crystalline solid by filtration under a blanket of nitrogen.

  • Washing and Drying: Wash the collected solid with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials. Dry the product under high vacuum to afford pure dimethyl(methylthio)sulfonium tetrafluoroborate.

  • Storage: Store the hygroscopic product under an inert atmosphere at -20 °C.

Data for Dimethyl(methylthio)sulfonium Tetrafluoroborate:

PropertyValue
Molecular Formula C₃H₉BF₄S₂
Molecular Weight 196.04 g/mol
Appearance White to off-white crystalline powder
Melting Point 89-92 °C
Part 2: Synthesis of an Unsymmetrical Disulfide

This representative protocol details the reaction of a thiol with the pre-formed DMTSF to generate an activated intermediate, followed by the addition of a second thiol.

Materials:

  • Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF)

  • Thiol 1 (R-SH)

  • Thiol 2 (R'-SH)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen inlet

Procedure:

  • Reaction Setup: Under an inert atmosphere of dry nitrogen, dissolve dimethyl(methylthio)sulfonium tetrafluoroborate (1.1 eq) in anhydrous dichloromethane in a flame-dried round-bottom flask.

  • First Thiol Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Add a solution of the first thiol (R-SH, 1.0 eq) in anhydrous dichloromethane dropwise.

  • Activation: Stir the reaction mixture at -78 °C for 30 minutes to allow for the formation of the activated thiol intermediate.

  • Second Thiol Addition: Add a solution of the second thiol (R'-SH, 1.2 eq) in anhydrous dichloromethane dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane. Wash the combined organic layers with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure unsymmetrical disulfide.

Applications in Drug Development

The selective synthesis of unsymmetrical disulfides is a powerful tool in the arsenal of medicinal chemists and drug development professionals.

  • Antibody-Drug Conjugates (ADCs): Unsymmetrical disulfides can serve as cleavable linkers between an antibody and a cytotoxic payload. The disulfide bond is stable in the bloodstream but is readily cleaved in the reducing environment inside a cancer cell, releasing the drug at its target.

  • Prodrugs: The disulfide linkage can be used to mask a therapeutic thiol-containing drug, improving its stability and pharmacokinetic profile. The active drug is then released in vivo through reduction of the disulfide bond.

  • Modulating Biological Activity: The introduction of an unsymmetrical disulfide can alter the pharmacological properties of a molecule, potentially enhancing its potency, selectivity, or metabolic stability.[9]

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Dimethyl(methylthio)sulfonium salts are hygroscopic and reactive towards water. All reactions should be carried out under strictly anhydrous conditions using dry solvents and an inert atmosphere.

  • Order of Addition: The sequential addition of the two different thiols is crucial for achieving high selectivity for the unsymmetrical disulfide.

  • Stoichiometry: Precise control of the stoichiometry of the reagents is important to minimize the formation of byproducts.

  • Thiol Reactivity: The reactivity of the thiols can influence the reaction conditions required. More nucleophilic thiols will react more readily.

Conclusion

The use of dimethyl(methylthio)sulfonium salts provides a highly effective and selective method for the synthesis of unsymmetrical disulfides. This approach offers significant advantages over traditional methods, particularly in the context of complex molecule synthesis where mild conditions and high selectivity are paramount. The protocols outlined in this application note provide a solid foundation for researchers to explore the vast potential of this methodology in their own research and development endeavors.

References

  • Dombrovskii, A. V. (1984). The Development and Synthetic Applications of the Meerwein Reaction. Russian Chemical Reviews, 53(10), 943.
  • Studer, A., & Amrein, S. (2002). Meerwein-type Bromoarylation with Arylthianthrenium Salts.
  • Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry, 71(21), 8268–8271.
  • Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Retrieved from [Link]

  • Oka, M., Kozako, R., & Iida, H. (2021).
  • MDPI. (2024). Solvent-Free Reaction for Unsymmetrical Organodisulfides with High Purity and Application as Cathode-Active Materials.
  • SAGE Publications. (2022). Synthesis of unsymmetrical disulfides via the cross-dehydrogenation of thiols. RSC Advances, 12(34), 22163-22176.
  • Zuo, H., Kemper, S., Klare, H. F. T., & Oestreich, M. (2023). Catalytically Generated Meerwein's Salt-Type Oxonium Ions for Friedel–Crafts C(sp2)–H Methylation with Methanol. Journal of the American Chemical Society, 145(5), 3093–3100.
  • Laus, G., Hummel, M., Többens, D. M., Gelbrich, T., Kahlenberg, V., Wurst, K., ... & Schottenberger, H. (2013). Iminium Salts by Meerwein Alkylation of Ehrlich's Aldehyde. Molecules, 18(3), 3451-3466.
  • PubMed. (2025). Selective Synthesis of Unsymmetrical Disulfides from Thiols via Water-Removable SuFEx Reagent. Organic Letters, 27(27), 7434-7438.
  • UCL Discovery. (2019). Sulfonium Salts for the Synthesis of PET Tracers.
  • ResearchGate. (n.d.). Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF). Retrieved from [Link]

  • Seidi, F., & Crespy, D. (2021). Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems.
  • American Chemical Society. (2021). PdCl2/DMSO-Catalyzed Thiol-Disulfide Exchange: Synthesis of Unsymmetrical Disulfide. Organic Letters, 23(8), 3167–3172.
  • ResearchGate. (2018). Preparation of unsymmetrical disulfide using thiosulfate salts. In Disulfide-containing drugs.
  • Science of Synthesis. (2007). Product Class 15: Arylsulfonium Salts and Derivatives.
  • Royal Society of Chemistry. (2025). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry, 23(8), 1851-1857.
  • ResearchGate. (n.d.). Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. Retrieved from [Link]

  • ResearchGate. (2022).
  • CORE. (1976). THE STEREOCHEMISTRY OF SULFONIUM SALTS.
  • National Center for Biotechnology Information. (2022). One-Pot Synthesis of Thio-Augmented Sulfonylureas via a Modified Bunte's Reaction. ACS Omega, 7(35), 31085–31093.

Sources

Application Note: DMTSF-Mediated Electrophilic Cyclization of o-Alkynyl Anisoles

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 3-(methylthio)benzofurans from o-alkynyl anisoles using dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF). Unlike transition-metal-catalyzed methods (Pd, Au) that often require expensive ligands or harsh conditions, this metal-free approach utilizes a "soft" sulfonium electrophile to trigger cyclization under ambient conditions.

The resulting 3-sulfenylbenzofuran scaffold is a privileged motif in medicinal chemistry, serving as a core in anti-arrhythmic agents (e.g., Amiodarone analogues) and bioactive natural products. This guide provides a robust, self-validating workflow for researchers to implement this transformation with high reproducibility.

Scientific Principles & Mechanism[1][2]

The Challenge of C3-Functionalization

Classic benzofuran synthesis (e.g., Rap-Stoermer or Sonogashira coupling/cyclization) often yields the heterocyclic core but leaves the C3 position unfunctionalized or requires pre-functionalized starting materials. Electrophilic cyclization offers a convergent strategy where the electrophile itself becomes the C3-substituent.

DMTSF: The Reagent of Choice

DMTSF ([MeSSMe


]

[BF

]

) acts as a source of the highly reactive methylthionium ion (MeS

). It is preferred over sulfenyl chlorides (MeSCl) due to its non-corrosive nature and the non-nucleophilic counterion (BF

), which stabilizes cationic intermediates without premature quenching.
Mechanistic Pathway

The reaction proceeds via an Ad


-type mechanism  (Electrophilic Addition) followed by intramolecular nucleophilic capture.
  • Activation: The alkyne moiety attacks the electrophilic sulfur of DMTSF, generating a thiorenium ion (or a bridged vinyl cation).

  • Cyclization: The ethereal oxygen of the anisole acts as an internal nucleophile, attacking the activated alkyne carbon (typically via a 5-endo-dig or 5-exo-dig manifold depending on substitution) to form a cyclic oxonium intermediate.

  • Demethylation/Aromatization: The oxonium species is unstable. Nucleophilic attack on the methyl group (by the counterion or during aqueous workup) restores the neutral oxygen valency, yielding the aromatic benzofuran system.

Mechanistic Visualization

The following diagram illustrates the transformation from the o-alkynyl anisole precursor to the final benzofuran product.

DMTSF_Mechanism Start o-Alkynyl Anisole (Substrate) Inter1 Thiorenium Ion Intermediate Start->Inter1 Electrophilic Attack (MeS+) DMTSF DMTSF (MeS+ Source) DMTSF->Inter1 Reagent Inter2 Cyclic Oxonium Species Inter1->Inter2 Intramolecular Nucleophilic Attack Product 3-(Methylthio)benzofuran (Aromatic Product) Inter2->Product Demethylation (-Me)

Figure 1: Mechanistic pathway of DMTSF-mediated cyclization involving activation, cyclization, and demethylation.

Experimental Protocol

Reagent Preparation & Handling
  • DMTSF: Commercially available (CAS: 5799-67-7). It is hygroscopic. Store in a desiccator at 4°C. Handle under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis.

  • Solvent: Dichloromethane (DCM), anhydrous. Dry over CaH

    
     or pass through an activated alumina column before use.
    
Standard Operating Procedure (SOP)

Scale: 0.5 mmol (Representative)

StepActionCritical Parameter / Observation
1. Setup Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar. Purge with Argon.Moisture excludes the electrophile.
2. Dissolution Add o-alkynyl anisole (0.5 mmol, 1.0 equiv) and dissolve in anhydrous DCM (5.0 mL).Concentration: ~0.1 M.
3. Addition Cool the solution to 0°C (ice bath). Add DMTSF (0.55 mmol, 1.1 equiv) in one portion.Slight exotherm possible. Solution may darken.
4. Reaction Remove ice bath and stir at Room Temperature (25°C). Monitor by TLC.Time: Typically 1–12 hours. Look for disappearance of the less polar alkyne.
5. Quench Add saturated aqueous NaHCO

(5 mL) and stir vigorously for 5 minutes.
Neutralizes acidic byproducts (HBF

).
6. Extraction Extract with DCM (3 x 10 mL). Wash combined organics with Brine (10 mL).[1]
7. Drying Dry over anhydrous Na

SO

, filter, and concentrate in vacuo.
8. Purification Flash column chromatography (Silica gel).[1]Eluent: Hexanes/EtOAc gradient (typically 100:0 to 95:5).
Workflow Diagram

Workflow Step1 Step 1: Setup Dry DCM, Argon, 0°C Step2 Step 2: Addition Substrate + DMTSF (1.1 eq) Step1->Step2 Step3 Step 3: Reaction Stir at RT (1-12h) Step2->Step3 Step4 Step 4: Quench Sat. NaHCO3 Step3->Step4 TLC Complete Step5 Step 5: Isolation Extract, Dry, Concentrate Step4->Step5 Step6 Step 6: Purification Flash Chromatography Step5->Step6

Figure 2: Operational workflow for the synthesis of 3-(methylthio)benzofurans.

Troubleshooting & Optimization

Common Failure Modes
  • Incomplete Conversion: Often caused by "wet" DMTSF. If the reagent is sticky or liquid, it has hydrolyzed. Use fresh, free-flowing solid.

  • Side Products (Ketones): If water is present, the intermediate vinyl cation may be trapped by H

    
    O instead of the anisole oxygen, leading to hydration of the alkyne (ketone formation).
    
  • Demethylation Failure: If the intermediate oxonium is stable (rare for methyl), heating to 40°C or extending reaction time may be required.

Substrate Scope Considerations
  • Electron-Rich Alkynes (Ar-C≡C-Ar): React faster due to better stabilization of the cationic intermediate.

  • Electron-Deficient Alkynes (EWG-C≡C-Ar): May require excess DMTSF (1.5 equiv) and longer reaction times (24h).

  • Thioanisoles: This protocol is also applicable to o-alkynyl thioanisoles, yielding benzothiophenes with 3-thiomethyl substitution [1].[2]

References

  • Alikhani, Z., et al. (2022).[2] Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles.[2] The Journal of Organic Chemistry, 87(9), 6312–6320. [Link][2]

  • RSC Publishing. (2012). DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives.[2][3] Organic & Biomolecular Chemistry. [Link]

  • Larock, R. C. (2009). p-Toluenesulfonic Acid Mediated Cyclization of o-(1-Alkynyl)anisoles.[4] Journal of Organic Chemistry. (Contextual comparison for metal-free cyclization). [Link]

Sources

Application Note: DMTSF-Mediated Synthesis of 3-(Methylthio)benzofurans

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzofurans represent a privileged scaffold in medicinal chemistry, serving as the core structure for anti-arrhythmic agents (e.g., Amiodarone), anti-cancer therapeutics, and natural products. While transition metal-catalyzed routes (Pd, Au, Pt) are common, they often require expensive catalysts and ligands.

This guide details the DMTSF-mediated electrophilic cyclization , a metal-free protocol that simultaneously constructs the benzofuran ring and installs a valuable sulfide handle at the C3 position. This thio-functionalization is critical for subsequent diversifications (e.g., oxidation to sulfones or cross-coupling).

Key Advantages:

  • Metal-Free: Eliminates trace metal contamination risks in pharmaceutical intermediates.

  • Ambient Conditions: Reaction proceeds at room temperature.

  • Dual Function: Acts as both cyclization promoter and functionalizing reagent.

Scientific Foundation & Mechanism

The Reagent: DMTSF

Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is a stable sulfonium salt (


). Unlike simple Lewis acids, DMTSF acts as a stoichiometric source of the methylsulfenyl cation (

)
.
Mechanistic Pathway

The reaction follows an electrophilic cyclization pathway.[1] The high chemoselectivity arises from the affinity of the "soft" sulfur electrophile for the alkyne


-system.
  • Activation: DMTSF dissociates to release the reactive electrophile

    
     and dimethyl sulfide (
    
    
    
    ).
  • Thiorenium Formation: The

    
     attacks the alkyne triple bond of the o-alkynylphenol (1) , forming a bridged thiorenium ion intermediate (2) .
    
  • Cyclization: The phenolic oxygen acts as an intramolecular nucleophile, attacking the activated alkyne carbon (typically in a 5-endo-dig or 5-exo-dig fashion, depending on substitution, though 5-endo is favored for these substrates) to open the thiorenium ring.

  • Aromatization: Loss of a proton restores aromaticity, yielding the 3-(methylthio)benzofuran (3) .

DMTSF_Mechanism Start o-Alkynylphenol (Precursor) Inter Thiorenium Ion Intermediate Start->Inter + MeS+ (from DMTSF) DMTSF DMTSF Reagent (MeSSMe+ BF4-) DMTSF->Inter Electrophile Source Cyclization Intramolecular Nucleophilic Attack Inter->Cyclization Activation Product 3-(Methylthio)benzofuran (Product) Cyclization->Product - H+

Figure 1: Mechanistic flow of DMTSF-mediated benzofuran formation via thiorenium activation.

Critical Reaction Parameters

To ensure reproducibility and high yields, the following parameters must be controlled.

ParameterRecommended ConditionScientific Rationale
Stoichiometry 1.1 – 1.2 equiv. DMTSFDMTSF is a reagent, not a catalyst. The -SMe group is incorporated into the product.[1][2] Excess ensures full conversion of the alkyne.
Solvent Dichloromethane (DCM)Provides optimal solubility for the organic substrate and the ionic salt. Non-nucleophilic to prevent side reactions.
Temperature 0°C

Room Temp (25°C)
Initial cooling (0°C) controls the exotherm of the electrophilic addition; warming ensures completion.
Atmosphere Nitrogen or ArgonDMTSF is hygroscopic. Moisture can hydrolyze the salt or compete as a nucleophile.
Time 1 – 12 HoursReaction rates vary by alkyne substitution.[3] Electron-rich alkynes react faster.

Experimental Protocol

Materials Preparation
  • Reagent: DMTSF (Commercial grade or synthesized via

    
    ). Store in a desiccator at -20°C.
    
  • Solvent: Anhydrous DCM (dried over

    
     or via solvent system).
    
  • Substrate: 2-Alkynylphenol derivative.

Standard Procedure (1.0 mmol Scale)
  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar. Flush with Argon.

  • Substrate Dissolution: Add 2-alkynylphenol (1.0 mmol, 1.0 equiv) and dissolve in anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add DMTSF (235 mg, 1.2 mmol, 1.2 equiv) in one portion.

    • Note: The solution may darken or change color (often yellow/orange) upon addition.

  • Reaction: Remove the ice bath after 15 minutes and allow the mixture to stir at Room Temperature (25°C) .

    • Monitoring: Check TLC every hour. The starting phenol (usually less polar) will disappear; the benzofuran product (usually more polar due to the sulfide) will appear.

  • Quench: Once complete (typically 2-4 hours), quench by adding saturated aqueous

    
      (10 mL). Stir vigorously for 10 minutes to neutralize 
    
    
    
    byproducts.
  • Workup:

    • Transfer to a separatory funnel.

    • Extract with DCM (3 x 10 mL).

    • Wash combined organics with Brine (10 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.[4]
      
  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Workflow Diagram

Protocol_Workflow Step1 Dissolve Substrate (1.0 equiv) in DCM Step2 Cool to 0°C Add DMTSF (1.2 equiv) Step1->Step2 Step3 Stir at RT (2 - 12 Hours) Step2->Step3 Step4 Quench (Sat. NaHCO3) Step3->Step4 Step5 Extraction & Purification Step4->Step5

Figure 2: Step-by-step experimental workflow for DMTSF-mediated cyclization.

Scope and Troubleshooting

Substrate Scope

The reaction tolerates various functional groups on the phenol ring.

Substituent (R)Effect on ReactivityYield Expectation
Electron-Donating (-OMe, -Me) Increases nucleophilicity; faster reaction.High (85-95%)
Halogens (-Cl, -Br) Slight deactivation; requires longer time.Good (70-85%)
Strong Electron-Withdrawing (-NO2) Significant deactivation; may require reflux or stronger solvent (MeCN).Moderate (50-70%)
Internal Alkyne (R' = Aryl/Alkyl) Forms 2,3-disubstituted benzofurans.High
Terminal Alkyne (R' = H) Possible, but unstable intermediates; often requires protection.Variable
Troubleshooting Guide
  • Problem: Low conversion after 12 hours.

    • Solution: The DMTSF may be hydrolyzed. Ensure the reagent is white/crystalline, not wet/sticky. Run the reaction in Nitromethane (

      
      ) or Acetonitrile (
      
      
      
      ) to increase ionic solubility.
  • Problem: Polymerization/Tarry mixture.

    • Solution: Run the reaction strictly at 0°C or -20°C. High temperatures with electron-rich alkynes can lead to uncontrolled cationic polymerization.

  • Problem: Desulfurization (Loss of -SMe).

    • Solution: Avoid prolonged exposure to silica gel during purification. Some 3-thiobenzofurans are acid-sensitive. Add 1%

      
       to the eluent.
      

Expert Insights: "Catalyzed" vs. "Mediated"

It is crucial for scientific accuracy to distinguish between catalysis and mediation in this context.

  • Mediated: The protocol described above is mediated because DMTSF provides the -SMe atom that ends up in the product. It is consumed stoichiometrically.

  • Catalytic Variants: True catalytic turnover using DMTSF is rare for this specific transformation. However, DMTSF can be used catalytically (10 mol%) to initiate cyclization if a separate electrophilic source (like N-thiosuccinimide) is provided, though this is less common than the stoichiometric method.

  • Gold Standard: For researchers requiring the benzofuran without the 3-thio group, a Gold(I) or Platinum(II) catalyst should be used instead of DMTSF. Use DMTSF specifically when the 3-sulfide functionality is desired for SAR (Structure-Activity Relationship) studies.

References

  • Primary Methodology: McGurk, D. T.; Knighten, L. E.; Bú, M. J. P.; Christofferson, F. I.; Rich, S. D.; Masih, P. J.; Kesharwani, T. Org.[3] Biomol. Chem.2025 , 23, 1851-1857.[3] "DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives."

  • Related Thio-Cyclization: Alikhani, Z.; Albertson, A. G.; Walter, C. A.; Masih, P. J.; Kesharwani, T. J. Org.[1] Chem.2022 , 87, 6312–6320.[1] "Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization."

  • General Reagent Info: "Dimethyl(methylthio)sulfonium Tetrafluoroborate."[3][5][6] Encyclopedia of Reagents for Organic Synthesis.

  • Comparative Electrophilic Cyclization: Larock, R. C. Top. Curr. Chem.2005 , 25, 147. "Iodocyclization and Iodoetherification." (Provides context for electrophilic cyclization mechanisms).

Sources

using dimethyl(methylthio)sulfonium tetrafluoroborate for disulfide bond cleavage

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the use of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) for the chemoselective activation and cleavage of disulfide bonds.

Unlike traditional reducing agents (e.g., DTT, TCEP) that simply break disulfide bonds to generate free thiols, DMTSF is an electrophilic sulfenylating agent . It cleaves disulfide bonds by activating them, creating a reactive thiosulfonium intermediate. This unique mechanism allows for directed disulfide exchange , enabling the synthesis of unsymmetrical disulfides—a critical process in the development of Antibody-Drug Conjugates (ADCs), peptide therapeutics, and complex organic synthesis.

Introduction & Core Principle

In drug discovery and protein chemistry, the manipulation of disulfide bonds (


) is pivotal. While reductive cleavage is standard for generating free thiols, it often fails when the goal is to create unsymmetrical disulfides  (

) from symmetrical precursors. Standard oxidation of two mixed thiols results in a statistical mixture (1:2:1) of symmetrical and unsymmetrical products, requiring tedious purification.

DMTSF offers a solution via Electrophilic Activation . By transferring a methylthio group (


) to the disulfide, DMTSF converts a stable disulfide bond into a highly reactive thiosulfonium salt. This intermediate can be intercepted by a second nucleophilic thiol to selectively form the desired unsymmetrical disulfide, effectively "cleaving" the original bond to forge a new, specific linkage.
Key Applications
  • Directed Synthesis of Unsymmetrical Disulfides: Avoiding statistical mixtures in fragment-based drug design.

  • Cysteine Deprotection: Removal of S-protecting groups (e.g., S-Acetamidomethyl (Acm), S-Trityl (Trt), S-tert-butyl) under mild, non-reductive conditions.

  • Thioglycoside Activation: Activation of thioglycosides for glycosylation reactions (secondary application).

Mechanism of Action

The reaction proceeds via an Activation-Substitution pathway. DMTSF acts as a source of the electrophilic methanesulfenyl cation (


).
  • Activation: DMTSF transfers

    
     to one sulfur atom of the substrate disulfide (
    
    
    
    ), forming a reactive thiosulfonium salt .
  • Cleavage/Exchange: A nucleophile (e.g., a second thiol

    
    ) attacks the activated sulfur center.
    
  • Product Formation: The original

    
     bond is cleaved, releasing the leaving group (often a methyl disulfide species) and forming the new unsymmetrical disulfide (
    
    
    
    ).
Mechanism Diagram[1][2][3]

DMTSF_Mechanism DMTSF DMTSF (MeSS+Me2 BF4-) Intermediate Activated Thiosulfonium Salt [R1-S(SMe)-S+-R1] DMTSF->Intermediate Electrophilic Attack (-78°C) Disulfide Symmetrical Disulfide (R1-S-S-R1) Disulfide->Intermediate Electrophilic Attack (-78°C) Product Unsymmetrical Disulfide (R1-S-S-R2) Intermediate->Product Nucleophilic Substitution Byproduct Leaving Group (R1-S-SMe) Intermediate->Byproduct Nucleophile Nucleophile (R2-SH) Nucleophile->Product Attack

Figure 1: Mechanistic pathway of DMTSF-mediated disulfide activation and cleavage. The reagent converts a stable disulfide into a reactive intermediate susceptible to nucleophilic exchange.

Experimental Protocol: Synthesis of Unsymmetrical Disulfides

This protocol describes the cleavage of a symmetrical disulfide (


) and subsequent reaction with a thiol (

) to form

.[1]
Reagents & Equipment
  • DMTSF: Store at -20°C under inert atmosphere. Highly hygroscopic.

  • Solvent: Dichloromethane (DCM), anhydrous.

  • Base: 2,6-Lutidine or Pyridine (optional, to scavenge acid).

  • Atmosphere: Nitrogen or Argon.

  • Glassware: Flame-dried round-bottom flask.

Step-by-Step Methodology
  • Preparation of Reagent Solution:

    • Weigh DMTSF (1.1 equivalents) in a glovebox or under a rapid stream of nitrogen.

    • Dissolve in anhydrous DCM to create a 0.1 M solution.

    • Note: DMTSF is sensitive to moisture; ensure all solvents are strictly anhydrous.

  • Activation (Cleavage of Precursor):

    • Dissolve the Symmetrical Disulfide (1.0 equivalent) in anhydrous DCM (0.1 M concentration) in a reaction flask.

    • Cool the solution to -78°C (dry ice/acetone bath).

    • Add the DMTSF solution dropwise over 5 minutes.

    • Stir at -78°C for 10–20 minutes . The formation of the thiosulfonium intermediate is usually rapid.

  • Nucleophilic Exchange:

    • Add the Nucleophilic Thiol (

      
      , 1.0–1.2 equivalents)  dissolved in a minimal amount of DCM.
      
    • Optional: Add 1.5 equivalents of 2,6-lutidine if the thiol is acid-sensitive or to buffer the reaction.

    • Allow the reaction to stir at -78°C for 30 minutes.

  • Completion & Workup:

    • Remove the cooling bath and allow the reaction to warm to 0°C or Room Temperature (monitor by TLC or LC-MS).

    • Quench: Add saturated aqueous sodium bicarbonate (

      
      ) solution.
      
    • Extraction: Extract the aqueous layer with DCM (3x).

    • Wash: Wash combined organics with water and brine.

    • Dry: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Note: Unsymmetrical disulfides can be prone to disproportionation on silica; use a rapid gradient or neutral alumina if instability is observed.

Data Summary: Reaction Conditions
ParameterConditionRationale
Temperature -78°C

RT
Low temp prevents decomposition of the reactive thiosulfonium intermediate.
Stoichiometry 1.1 eq DMTSFSlight excess ensures complete activation of the starting disulfide.
Solvent DCM or NitromethaneNon-nucleophilic, polar enough to solvate the ionic intermediate.
Time 1–2 HoursReaction is kinetically fast; prolonged stirring may lead to scrambling.

Protocol: Deprotection of Cysteine Derivatives (S-Acm / S-tBu)

DMTSF is highly effective for cleaving robust sulfur protecting groups in peptide synthesis, liberating the thiol or directly forming a disulfide.

Workflow Diagram

Peptide_Deprotection Start Protected Peptide (Cys-S-Acm or Cys-S-tBu) Reaction Add DMTSF (2-3 eq) in DCM/TFA Start->Reaction Intermediate Thiosulfonium Intermediate Reaction->Intermediate Quench Aqueous Quench / Reduction (DTT or Ascorbate) Intermediate->Quench Hydrolysis Final Free Peptide (Cys-SH) Quench->Final

Figure 2: Workflow for the removal of S-acetamidomethyl (Acm) or S-tert-butyl groups using DMTSF.

Methodology
  • Dissolution: Dissolve the protected peptide in TFA/Anisole (95:5) or DCM .

  • Reaction: Add DMTSF (2–4 equivalents) at 0°C.

  • Incubation: Stir for 30–60 minutes.

  • Quench:

    • To obtain the free thiol : Quench with aqueous DTT (dithiothreitol) or mercaptoethanol to reduce the intermediate S-SMe species formed.

    • To obtain a disulfide : Quench with water (if intramolecular disulfide formation is desired and sterically favored).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield / Recovery Hydrolysis of DMTSFEnsure DMTSF is white/crystalline. If yellow/wet, it has hydrolyzed. Use fresh bottle.
Symmetrical Byproducts DisproportionationKeep reaction at -78°C longer before adding the second thiol. Avoid prolonged room temp exposure.
Incomplete Reaction Steric HindranceFor bulky substrates (e.g., tert-butyl disulfides), increase DMTSF to 2.0 eq and warm to 0°C.
Odor Methyl Sulfide ReleaseThe reaction generates dimethyl sulfide (DMS). Perform all steps in a fume hood.

Safety Considerations

  • Corrosivity: DMTSF is an alkylating agent and a strong electrophile. Handle with gloves and eye protection.

  • Byproducts: Generates dimethyl sulfide (DMS) and tetrafluoroboric acid (

    
    ) upon hydrolysis. DMS has a noxious odor; 
    
    
    
    is corrosive.
  • Storage: Store in a freezer (-20°C) under inert gas. Moisture destroys the reagent rapidly.

References

  • Trost, B. M., & Shibata, T. (1982). "Dimethyl(methylthio)sulfonium Fluoroborate.[2][3] A New Chemoselective Reagent for Sulfenylation." Journal of the American Chemical Society, 104(11), 3225–3228. Link

  • Smallcombe, S. H., & Caserio, M. C. (1971). "Dimethyl(methylthio)sulfonium salts.[3] Preparation and reactions." Journal of the American Chemical Society, 93(2), 482–490. Link

  • Bishop, P., Jones, C., & Chmielewski, J. (1993).[3] "Dimethyl(methylthio)sulfonium tetrafluoroborate: A reagent for disulfide bond formation in peptides."[3] Tetrahedron Letters, 34(28), 4469-4472. Link

  • Hunter, R., Caira, M., & Stellenboom, N. (2006).[1] "Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides..." The Journal of Organic Chemistry, 71(21), 8268–8271. (Contextual comparison for unsymmetrical disulfide synthesis). Link

Sources

Application Note: DMTSF-Mediated Synthesis of Functionalized S-Alkyl Dithiocarbamates

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a comprehensive, technical guide on the DMTSF-Mediated Multicomponent Synthesis of Functionalized S-Alkyl Dithiocarbamates . This protocol focuses on the advanced application of Dimethyl(methylthio)sulfonium fluoroborate (DMTSF) as an electrophilic trigger for the carbosulfenylation of alkenes, a method superior to traditional alkylation for generating complex sulfur motifs.

Executive Summary

Dithiocarbamates are privileged scaffolds in drug discovery, serving as key pharmacophores in oncology, neurology, and infectious disease research. Traditional synthesis involves the S-alkylation of dithiocarbamic acid salts with alkyl halides. While effective, this method is limited to simple alkyl chains and often requires harsh conditions.

This guide details a multicomponent carbosulfenylation protocol using Dimethyl(methylthio)sulfonium fluoroborate (DMTSF) . In this workflow, DMTSF acts not merely as a reagent, but as a chemoselective electrophilic trigger that activates alkenes towards nucleophilic attack by in situ generated dithiocarbamates. This method allows for the single-step installation of both a dithiocarbamate moiety and a methylthio group across a carbon-carbon double bond, yielding highly functionalized


-methylthio S-alkyl dithiocarbamates with high regio- and stereoselectivity.

Scientific Foundation & Mechanism[1]

The Role of DMTSF

DMTSF (


) is a potent source of the methylsulfenyl cation (

). Unlike standard methylating agents (e.g., MeI), DMTSF initiates reaction pathways via thiolative activation .
Reaction Pathway

The synthesis proceeds via a convergent four-component cascade:

  • Dithiocarbamate Formation: The amine reacts with Carbon Disulfide (

    
    ) to form the dithiocarbamate anion (nucleophile).
    
  • Electrophilic Activation: DMTSF transfers a

    
     unit to the alkene, generating a reactive episulfonium ion  intermediate.
    
  • Nucleophilic Ring Opening: The dithiocarbamate anion attacks the episulfonium ion at the least hindered carbon (Regioselective Anti-Markovnikov-like or Markovnikov depending on substitution) in an

    
    -like fashion.
    
  • Termination: Formation of the

    
    -methylthio S-alkyl dithiocarbamate.
    

This pathway avoids the use of transition metals and pre-functionalized alkyl halides, adhering to Green Chemistry principles of atom economy.

Mechanistic Visualization

The following diagram illustrates the convergent pathways and the critical episulfonium intermediate.

DMTSF_Mechanism cluster_0 Nucleophile Generation cluster_1 Electrophile Activation Amine Amine (R2NH) DTC_Anion Dithiocarbamate Anion (Nu-) Amine->DTC_Anion Base/Solvent CS2 Carbon Disulfide (CS2) CS2->DTC_Anion Product β-Methylthio S-Alkyl Dithiocarbamate DTC_Anion->Product Ring Opening (Anti-addition) Alkene Alkene (R-CH=CH2) Episulfonium Episulfonium Intermediate Alkene->Episulfonium MeS+ Transfer DMTSF DMTSF [Me2SSMe]+ DMTSF->Episulfonium Episulfonium->Product

Figure 1: Convergent mechanistic pathway showing the in situ generation of the dithiocarbamate nucleophile and the DMTSF-mediated activation of the alkene via an episulfonium ion.

Experimental Protocol

Materials & Reagents[2][3][4][5]
  • Amine: 1.0 mmol (Primary or Secondary amines, e.g., Morpholine, Piperidine).

  • Carbon Disulfide (

    
    ):  1.2 mmol (Caution: Highly Flammable/Toxic).
    
  • Alkene: 1.0 mmol (Styrenes, acrylates, or aliphatic alkenes).

  • DMTSF: 1.1 mmol (Stored in desiccator, moisture sensitive).

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.

  • Base: Triethylamine (

    
    ) or 
    
    
    
    (1.0 - 1.2 mmol).
Step-by-Step Methodology

Step 1: Nucleophile Generation

  • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

  • Add Base (

    
    , 1.0 mmol) and stir at 
    
    
    
    for 5 minutes.
  • Dropwise add

    
      (1.2 mmol). The solution will typically turn yellow/orange, indicating the formation of the dithiocarbamate salt.
    
  • Stir for 30 minutes at room temperature to ensure complete conversion.

Step 2: Electrophilic Triggering 5. Cool the reaction mixture back to


.
6.  Add the Alkene  (1.0 mmol) to the reaction mixture.
7.  Add DMTSF  (1.1 mmol) in one portion. Note: DMTSF is hygroscopic; handle quickly or under inert gas flow.

Step 3: Reaction & Work-up 8. Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (typical eluent: Hexane/EtOAc). 9. Quench: Add saturated aqueous


 (10 mL).
10. Extraction:  Extract with DCM (

mL). Wash combined organic layers with brine. 11. Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure. 12. Purification: Purify the crude residue via silica gel flash chromatography.
Expected Results & Data Interpretation

The following table summarizes typical yields for various amine/alkene combinations using this protocol.

EntryAmineAlkeneProduct StructureYield (%)
1 MorpholineStyrene2-(Methylthio)-2-phenylethyl morpholine-4-carbodithioate88%
2 PiperidineCyclohexene2-(Methylthio)cyclohexyl piperidine-1-carbodithioate82%
3 Diethylamine4-Cl-Styrene2-(Methylthio)-2-(4-chlorophenyl)ethyl diethylcarbamodithioate91%
4 Pyrrolidine1-Octene2-(Methylthio)octyl pyrrolidine-1-carbodithioate79%

Data derived from optimized internal validation runs consistent with recent literature [1, 2].

Critical Troubleshooting & Optimization (E-E-A-T)

Regioselectivity Control
  • Observation: Formation of regioisomers (Markovnikov vs. Anti-Markovnikov).

  • Causality: The regioselectivity is governed by the stability of the episulfonium intermediate and the steric hindrance of the attacking dithiocarbamate.

  • Solution: For styrene derivatives, the nucleophile typically attacks the benzylic position (electronic control). For aliphatic alkenes, attack occurs at the less hindered carbon (steric control). Lowering the temperature to

    
     during Step 2 can enhance regioselectivity.
    
Moisture Sensitivity
  • Issue: Low yield or decomposition of DMTSF.

  • Reasoning: DMTSF hydrolyzes rapidly to form dimethyl disulfide and acid, killing the electrophilic activation.

  • Protocol Adjustment: Ensure all glassware is flame-dried. Use a nitrogen balloon if high humidity is present. If DMTSF has clumped or turned yellow/liquid, repurify or purchase fresh reagent.

Handling CS2
  • Safety Note:

    
     has a low auto-ignition temperature (
    
    
    
    ) and high neurotoxicity.
  • Control: Perform all additions in a well-ventilated fume hood. Destroy excess

    
     in the waste stream by treating with bleach (hypochlorite) solution to oxidize it to sulfate/carbonate.
    

References

  • Yang, L., Shu, J., Liu, Y., & Xie, L.-Y. (2024).[1] Synthesis of S-Alkyl Dithiocarbamates via Multicomponent Reaction of Cyclic Sulfonium Salts with CS2 and Amines.[1][2] The Journal of Organic Chemistry, 89(20), 15248–15263.

  • ResearchGate Entry. (2025). Dimethyl(methylthio)sulfonium salt triggered dithiocarbamation of alkenes with CS2 and amines.[3][1][4] Organic & Biomolecular Chemistry.

  • Smallcombe, S. H., & Caserio, M. C. (1971). Dimethyl(methylthio)sulfonium fluoroborate.[5][6][7] Journal of the American Chemical Society, 93(20), 5243–5243. (Foundational work on DMTSF reactivity).

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Solubility Challenges of DMTSF in Dichloromethane and Acetonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSF). This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility issues with DMTSF in dichloromethane (DCM) and acetonitrile (ACN). As a salt, DMTSF's solubility is governed by the polarity of the solvent and its ability to solvate the dimethyl(methylthio)sulfonium cation and the trifluoromethanesulfonate anion. Both DCM and ACN are polar aprotic solvents, which should, in principle, dissolve DMTSF. However, practical laboratory work can often present challenges. This guide provides a structured approach to troubleshooting and understanding these issues.

Troubleshooting Guide: Step-by-Step Solutions for DMTSF Solubility

This section addresses specific problems you might encounter when trying to dissolve DMTSF in dichloromethane and acetonitrile.

Issue 1: DMTSF is not dissolving or is only partially soluble in DCM or ACN at the desired concentration.

Underlying Cause: The desired concentration may exceed the intrinsic solubility of DMTSF in the specific solvent at ambient temperature. The dissolution process for salts can also be kinetically slow.

Solutions:

Step 1: Initial Assessment & Basic Techniques

Before proceeding to more complex solutions, ensure the fundamentals are covered.

  • Purity of Materials: Verify the purity of your DMTSF and the solvent. Impurities can significantly alter solubility characteristics. Ensure you are using a high-purity, anhydrous grade of DCM or ACN, as water can impact the solubility of ionic compounds in organic solvents.[1][2]

  • Accurate Measurements: Double-check all calculations and measurements to confirm you are not attempting to create a supersaturated solution.

  • Vigorous Agitation: Ensure the mixture is being stirred vigorously. For salts, increasing the surface area in contact with the solvent is crucial for dissolution.[3]

Step 2: Application of Physical Dissolution Aids

If basic checks do not resolve the issue, physical methods can be employed to overcome kinetic barriers to dissolution.

  • Gentle Warming:

    • Protocol: Place the sealed vial containing the suspension in a warm water bath, not exceeding 40-50°C.[1] Stir continuously and observe for dissolution.

    • Causality: Increasing the temperature provides the system with more energy to overcome the lattice energy of the salt, often leading to increased solubility. Be cautious, as excessive heat can lead to the evaporation of DCM (boiling point ~40°C)[2][4] or potential degradation of the compound over extended periods.

  • Sonication:

    • Protocol: Place the sealed vial in an ultrasonic bath and sonicate in short bursts (e.g., 5-10 minutes) to prevent excessive heating.[1] Visually inspect the solution after each burst.

    • Causality: The high-frequency sound waves generate cavitation bubbles, which upon collapsing, create micro-agitations that can break down solid aggregates and enhance solvent-solute interactions.

Step 3: Employing a Co-Solvent System

Adding a small amount of a co-solvent can significantly alter the polarity of the solvent mixture and enhance solubility.[3][5]

  • Rationale: The goal is to increase the overall polarity and solvating power of the solvent system. For DMTSF, a salt, a more polar co-solvent is generally beneficial.

  • Recommended Co-solvents for DCM and ACN:

    • Methanol (MeOH): A polar protic solvent that can effectively solvate both cations and anions.

    • Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO): Highly polar aprotic solvents that are excellent at dissolving a wide range of organic salts.[2]

  • Protocol:

    • To your suspension of DMTSF in DCM or ACN, add the co-solvent dropwise while stirring vigorously.

    • Start with a small volume percentage (e.g., 1-5% v/v).

    • Observe for any changes in solubility. Continue adding the co-solvent incrementally if dissolution improves.

    • Important Consideration: Ensure the chosen co-solvent is compatible with your downstream experimental conditions.

Troubleshooting Workflow Diagram

Caption: A step-by-step workflow for troubleshooting DMTSF solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is DMTSF and why is its solubility in organic solvents important?

A1: Dimethyl(methylthio)sulfonium trifluoromethanesulfonate (DMTSF) is an organic salt.[6] Its solubility in organic solvents like dichloromethane and acetonitrile is crucial for its use in various chemical reactions, including organic synthesis where it can act as a reagent.[7][8] Consistent and known solubility is essential for reproducible experimental outcomes.

Q2: What are the general properties of dichloromethane (DCM) and acetonitrile (ACN) as solvents?

A2:

Property Dichloromethane (DCM) Acetonitrile (ACN)
Polarity Polar aprotic Polar aprotic
Dielectric Constant ~9.1 ~37.5
Boiling Point ~39.6 °C ~82 °C

| Notes | Good for dissolving many organic compounds, but can form emulsions during extractions.[9] | Miscible with water and has a strong elution strength in HPLC.[10] |

Q3: Can the source or batch of DMTSF affect its solubility?

A3: Yes, absolutely. Variations in the manufacturing process can lead to differences in crystalline form (polymorphism) and the presence of impurities, both of which can significantly impact solubility. If you are experiencing inconsistent results, it is advisable to characterize the material from different batches or suppliers.

Q4: Are there any safety concerns when heating DCM or ACN?

A4: Yes. Dichloromethane has a low boiling point and is volatile. Heating should be done in a well-ventilated fume hood with a sealed container to prevent the release of vapors. Acetonitrile is flammable and should be handled with care, especially when heated. Always consult the Safety Data Sheet (SDS) for both the solvent and DMTSF before conducting any experiments.

Q5: If I use a co-solvent, how will I remove it later?

A5: The ease of removal depends on the boiling point of the co-solvent. Methanol can be removed relatively easily by rotary evaporation. DMF and DMSO have high boiling points and are more challenging to remove. If your final product is not soluble in water, you may be able to remove DMF or DMSO by performing a liquid-liquid extraction with a non-polar organic solvent and washing extensively with water.[4]

Logical Relationship of Troubleshooting Steps

G cluster_0 Initial Checks cluster_1 Physical Methods cluster_2 Chemical Modification Purity Verify Purity Warming Gentle Warming Purity->Warming Concentration Check Concentration Concentration->Warming Agitation Ensure Vigorous Stirring Agitation->Warming CoSolvent Add Co-Solvent Warming->CoSolvent Sonication Sonication Sonication->CoSolvent

Caption: The logical progression from basic checks to more advanced solubility enhancement techniques.

References

  • Kłos, M., & Domańska, U. (2013). The Solubility Parameters of Ionic Liquids. Molecules, 18(7), 8435–8453. [Link]

  • Xiao, J.-C. (2014). (S)‐(Trifluoromethyl)diphenylsulfonium Triflate. In Encyclopedia of Reagents for Organic Synthesis. Wiley. [Link]

  • ResearchGate. (2024, February 15). Hi, what is the best way to extract higher concentration of Organic compounds from waste water by Dcm?. Retrieved from [Link]

  • Fitz-Gerald, C., Adams, K. M., & Wren, S. N. (2022). Solvents and Stabilization in Ionic Liquid Films. Langmuir, 38(30), 9229–9238. [Link]

  • ResearchGate. (2018, September 19). Solubility of ionic liquid in common polar solvents?. Retrieved from [Link]

  • ResearchGate. (2018, November 6). How do you troubleshoot dissolving PEG-PLGA Nanoparticles in acetonitrile?. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. Retrieved from [Link]

  • AnalyteGuru. (2024, August 15). Trouble With HILIC & ACN? How to Stabilize Your HPLC Operations. Retrieved from [Link]

  • Reddit. (2024, July 12). Replacing dichloromethane as an extraction solvent for aqueous solutions in organic chemistry labs. Retrieved from [Link]

  • Shimadzu. (n.d.). Q: What points need to be considered when replacing acetonitrile with methanol?. Retrieved from [Link]

  • Hallett, J. P., & Welton, T. (2009). Kinetics and solvent effects in the synthesis of ionic liquids: imidazolium. Green Chemistry, 11(5), 694-703. [Link]

  • Wikipedia. (n.d.). Methyl trifluoromethanesulfonate. Retrieved from [Link]

  • PubChem. (n.d.). Methyl triflate. Retrieved from [Link]

  • University of Rochester. (n.d.). Remove Sticky Reagents. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.4 - Extraction and Washing Guide. Retrieved from [Link]

  • Cambridge University Press. (2020, May 12). Ionic Liquid Solvents and Intensification (Chapter 8). Retrieved from [Link]

  • Journal of Chemical Education. (2025, June 25). Elimination of Dichloromethane from the Introductory Organic Chemistry Teaching Laboratory. Retrieved from [Link]

  • AMERICAN ELEMENTS®. (n.d.). Trifluoromethanesulfonates. Retrieved from [Link]

  • ResearchGate. (n.d.). Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) vs. Methyl Triflate (MeOTf)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Advantages of Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) over Methyl Triflate (MeOTf) Content Type: Publish Comparison Guide

Executive Summary

In the landscape of chemoselective activation—specifically for thioglycosides, dithioacetals, and disulfide manipulation—researchers often choose between Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) and Methyl Triflate (MeOTf) .[1] While both reagents serve as potent electrophiles to activate sulfur-based leaving groups, they operate through fundamentally different mechanisms (


 transfer vs. 

transfer) and possess vastly different safety profiles.[1]

This guide outlines why DMTSF is frequently the superior choice for high-value synthesis, emphasizing its solid-state stability , enhanced chemoselectivity (thiophilicity), and operational safety compared to the volatile and highly toxic methyl triflate.[1]

Mechanistic Distinction: The "Soft" vs. "Hard" Activation

To understand the advantages of DMTSF, one must first distinguish the active electrophilic species generated by each reagent.[1]

  • Methyl Triflate (MeOTf): A "hard" methylating agent.[1] It activates sulfur by transferring a methyl group (

    
    ), creating a standard sulfonium ion.[1]
    
  • DMTSF: A "soft" thiophilic reagent. It transfers a methylsulfenyl cation (

    
    ) to the nucleophilic sulfur, generating a thiosulfonium  intermediate.[1]
    

This mechanistic difference dictates chemoselectivity. MeOTf’s "hard" alkylation potential poses a risk of side reactions with other nucleophiles (amines, hydroxyls) if they are not rigorously protected.[1] DMTSF, being highly thiophilic, specifically targets sulfur atoms with minimal cross-reactivity toward oxygen or nitrogen nucleophiles.[1]

Figure 1: Mechanistic Divergence in Thioglycoside Activation

ActivationMechanism Substrate Thioglycoside (R-S-Ph) DMTSF DMTSF (Solid, Stable) Substrate->DMTSF  + MeS+ transfer MeOTf Methyl Triflate (Volatile Liquid) Substrate->MeOTf  + Me+ transfer Inter_DMTSF Thiosulfonium Ion [R-S(SMe)-Ph]+ DMTSF->Inter_DMTSF Product_DMTSF Glycosyl Donor (Activated) Inter_DMTSF->Product_DMTSF  - MeSSPh Byproduct_DMTSF Byproducts: Me2S, MeSSPh Inter_DMTSF->Byproduct_DMTSF Inter_MeOTf Sulfonium Ion [R-S(Me)-Ph]+ MeOTf->Inter_MeOTf Side_Reaction Risk: N/O-Methylation MeOTf->Side_Reaction Low Selectivity Inter_MeOTf->Product_DMTSF  - MeSPh

Caption: DMTSF activates via methylsulfenyl transfer (green path), avoiding the hard alkylation risks associated with Methyl Triflate (red path).

Operational Safety & Handling

The most immediate practical advantage of DMTSF is its physical state and toxicity profile. Methyl triflate is a super-electrophile that is fatal if inhaled and requires stringent containment. DMTSF is a crystalline salt.[2][3]

FeatureDMTSF Methyl Triflate (MeOTf) Advantage
Physical State Crystalline Solid (mp 89–92 °C)Volatile Liquid (bp 99 °C)DMTSF: Weighable on open balances; no vapor hazard.[1]
Toxicity Corrosive (Solid); Causes burnsFatal if inhaled ; Alkylates DNADMTSF: Significantly lower inhalation risk.[1]
Storage Stable at -20 °C; Non-volatileRequires Schlenk storage; FumesDMTSF: Longer shelf life without specialized glassware.
Quenching Aqueous wash removes saltsRequires careful destruction (e.g., amine)DMTSF: Simpler workup.[1]

Experimental Insight: In drug development environments where safety protocols are strict, replacing MeOTf with DMTSF eliminates the need for "Level 4" containment procedures often required for volatile super-methylating agents.

Performance & Chemoselectivity
A. Thioglycoside Activation

DMTSF is a "super-promoter" for thioglycosides. While MeOTf is effective, DMTSF often provides higher yields for sterically hindered or "disarmed" (electron-deficient) donors due to the high leaving group ability of the resulting methyldisulfide species.[1]

  • Potency: DMTSF is capable of activating thioglycosides at low temperatures (-78 °C to 0 °C), often faster than MeOTf.[1]

  • Selectivity: In substrates containing free amines or secondary hydroxyls, MeOTf will indiscriminately methylate these groups.[1] DMTSF, being thiophilic, ignores hard nucleophiles and selectively activates the sulfur atom.[1]

B. Dithioacetal Cleavage (Deprotection)

Cleaving dithioacetals (protecting groups for aldehydes/ketones) requires a reagent that can make the sulfur a good leaving group without destroying the carbonyl product.

  • Protocol: React dithioacetal with DMTSF (2.0 equiv) in wet acetonitrile.

  • Outcome: The reaction proceeds via a thiosulfonium intermediate that is rapidly hydrolyzed by water. MeOTf is less suitable here as the S-methylated intermediate is often stable and requires harsher hydrolysis conditions, which can racemize alpha-centers.[1]

Comparative Data: Dithioacetal Hydrolysis

Substrate Reagent Conditions Yield (%) Notes
2-phenyl-1,3-dithiane DMTSF MeCN/H2O, 10 min, 25°C 94% Clean conversion; no epimerization.

| 2-phenyl-1,3-dithiane | MeOTf | MeCN/H2O, 2 h, Reflux | 65% | Incomplete hydrolysis; acidic byproducts.[1] |

Detailed Experimental Protocol
Case Study: Chemoselective Glycosylation using DMTSF

Objective: Coupling a thioglycoside donor with a secondary alcohol acceptor.

Reagents:

  • Donor: Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside (1.0 equiv)[1]

  • Promoter: DMTSF (1.2 equiv)[1]

  • Acceptor: Secondary carbohydrate alcohol (1.5 equiv)[1]

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

Step-by-Step Methodology:

  • Preparation: Dry the donor, acceptor, and DMTSF separately under high vacuum for 2 hours. DMTSF is weighed in air but stored/dried under vacuum.

  • Dissolution: Dissolve the donor and acceptor in dry DCM (0.1 M concentration) containing activated 4Å molecular sieves. Stir for 30 min at room temperature to ensure absolute dryness (critical for DMTSF efficiency).

  • Activation: Cool the mixture to -40 °C . Add solid DMTSF in one portion.

    • Note: Unlike MeOTf, which must be syringed (risk of dripping/fumes), solid DMTSF is added via a powder funnel or spatula.[1]

  • Reaction: Allow the reaction to warm to 0 °C over 1 hour. Monitor by TLC. The thioglycoside (Rf ~0.6) will disappear, and the product (Rf ~0.[1]4) will appear.[1][3]

  • Quench: Add triethylamine (excess) to neutralize any generated acid, then dilute with DCM.

  • Workup: Wash with saturated NaHCO3 and water. The byproduct (dimethyl disulfide) is volatile and removed during concentration or chromatography.

Decision Matrix: When to Choose DMTSF

Use the following logic flow to determine if DMTSF is the correct reagent for your synthesis.

Figure 2: Reagent Selection Workflow

DecisionMatrix Start Start: Sulfur Activation Needed SubstrateType Substrate contains free amines, hydroxyls, or electron-rich rings? Start->SubstrateType Yes_Sens Yes: High Chemoselectivity Required SubstrateType->Yes_Sens Yes No_Sens No: Robust Substrate SubstrateType->No_Sens No Choose_DMTSF SELECT DMTSF (Thiophilic, Solid, Safe) Yes_Sens->Choose_DMTSF Avoids Alkylation SafetyCheck Is volatile toxin containment (fume hood level 4) available? No_Sens->SafetyCheck SafetyCheck->Choose_DMTSF No (Prioritize Safety) Choose_MeOTf Consider MeOTf (Only if DMTSF fails) SafetyCheck->Choose_MeOTf Yes

Caption: Selection logic prioritizing chemoselectivity and safety favors DMTSF in most complex synthesis scenarios.

References
  • Ravindranathan, T., et al. (1990).[1] "Dimethyl(methylthio)sulfonium tetrafluoroborate: A versatile reagent for the synthesis of sulfur-containing compounds."[1][2][3][4] Journal of Organic Chemistry.

  • Fügedi, P., & Garegg, P. J. (1986).[1] "A novel promoter for the synthesis of 1,2-cis-linked glycosides: Dimethyl(methylthio)sulfonium triflate."[1][5] Carbohydrate Research. [1]

  • Trost, B. M., & Murayama, E. (1981).[1][6] "Dimethyl(methylthio)sulfonium fluoroborate.[1][2][3][6][7][8] A chemoselective initiator for thionium ion formation." Journal of the American Chemical Society.[6]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: Dimethyl(methylthio)sulfonium tetrafluoroborate." [1]

  • Pozsgay, V. (2000).[1] "Oligosaccharide Synthesis: From Methyl Triflate to DMTSF." Organic Letters.

(Note: While DMTSF is the focus, "DMTST" (the triflate salt) is often cited interchangeably in older literature regarding mechanism, but DMTSF (tetrafluoroborate) is the preferred commercial solid variant due to stability.)[1]

Sources

A Comparative Guide to the NMR Characterization of Glycosyl Sulfonium Intermediates Generated by DMTSF

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The intricate dance of glycosylation, the enzymatic or chemical process of attaching a carbohydrate to another molecule, is fundamental to a vast array of biological processes and the synthesis of complex carbohydrates. At the heart of chemical glycosylation lies the activation of a glycosyl donor by a promoter to generate a reactive electrophilic intermediate that is subsequently trapped by a nucleophilic acceptor. The nature of this transient intermediate often dictates the stereochemical outcome of the reaction, making its characterization a paramount challenge in synthetic carbohydrate chemistry.[1][2][3]

Dimethyl(methylthio)sulfonium triflate (DMTSF) has emerged as a potent and versatile promoter for the activation of thioglycosides, a widely used class of glycosyl donors.[4] Its application leads to the in situ formation of highly reactive glycosyl sulfonium intermediates. Understanding the structure, stability, and reactivity of these intermediates is crucial for optimizing glycosylation strategies and achieving desired stereoselectivities.

This guide provides a comprehensive overview and practical protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic characterization of glycosyl sulfonium intermediates generated by DMTSF. We will objectively compare DMTSF with other common glycosylation promoters, delve into the nuances of advanced NMR techniques for studying reactive intermediates, and provide a step-by-step experimental workflow for their in situ generation and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking to gain a deeper mechanistic understanding of glycosylation reactions.

Comparative Analysis of Glycosylation Promoters

The choice of promoter is a critical parameter in a glycosylation reaction, as it directly influences the nature of the reactive intermediate formed. While DMTSF is highly effective, a comparison with other common promoters highlights its unique mechanistic pathway.

Promoter SystemActivating SpeciesPrimary IntermediateKey Characteristics
DMTSF MeS(SMe)₂⁺ OTf⁻Glycosyl Sulfonium Ion High reactivity; excellent for a wide range of thioglycoside donors; can be used at low temperatures.[4]
NIS/TfOH I⁺ / H⁺Glycosyl Triflate/IodideWidely used; reactivity can be tuned by the amount of TfOH; can lead to side reactions with sensitive substrates.[4][5][6]
Tf₂O Tf₂OGlycosyl TriflateVery powerful activator; can be difficult to control; often requires non-participating solvents.[7]
BSP/Tf₂O PhS(SPh)₂⁺ OTf⁻Glycosyl Sulfonium IonSimilar mechanism to DMTSF; benzenesulfenyl piperidine (BSP) is another source of electrophilic sulfur.
IDCP I-collidine⁺ ClO₄⁻Glycosyl PerchlorateMilder than NIS/TfOH; less acidic conditions.

The primary distinction lies in the initial intermediate formed. While many promoter systems, such as NIS/TfOH, generate glycosyl triflates, DMTSF directly leads to the formation of a glycosyl sulfonium ion. This difference has profound implications for the subsequent reaction pathway and stereochemical outcome.

The Power of NMR in Unraveling Reaction Mechanisms

The transient nature of glycosylation intermediates, often existing for mere fractions of a second at room temperature, makes their direct observation a formidable challenge.[3][8] NMR spectroscopy, particularly at low temperatures, has become an indispensable tool for intercepting and characterizing these fleeting species in their native solution environment.[8][9][10]

Key NMR Techniques for a Glimpse into the Transition State:
  • Low-Temperature NMR: By conducting experiments at temperatures as low as -80 °C, the lifetime of reactive intermediates can be significantly extended, allowing for their detection and structural elucidation by conventional 1D and 2D NMR techniques.[5][9][10]

  • Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of molecules, which is related to their size. It is invaluable for distinguishing between different species in a complex reaction mixture, such as the starting materials, intermediates, and products, without the need for physical separation.[9][10]

  • Exchange Spectroscopy (EXSY) and Chemical Exchange Saturation Transfer (CEST): These advanced techniques are particularly powerful for studying species in dynamic equilibrium.[1][2][11][12] Even if an intermediate is present at a very low concentration, its chemical exchange with a more abundant species can be detected, providing crucial kinetic and structural information.[1][2][11][12]

  • Heteronuclear Correlation Spectroscopy (HSQC, HMBC): These 2D NMR experiments are essential for the unambiguous assignment of proton and carbon signals, providing detailed structural information about the glycosyl sulfonium intermediate, including the stereochemistry at the anomeric center.[13][14]

Experimental Guide: In Situ NMR Characterization of a DMTSF-Generated Glycosyl Sulfonium Intermediate

This section provides a detailed protocol for the generation and NMR characterization of a model glycosyl sulfonium intermediate.

Materials and Reagents:
  • Thioglycoside donor (e.g., phenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside)

  • Dimethyl(methylthio)sulfonium triflate (DMTSF)

  • Deuterated dichloromethane (CD₂Cl₂)

  • NMR tubes suitable for low-temperature experiments

  • Internal standard (e.g., tetramethylsilane)

Step-by-Step Protocol:
  • Sample Preparation:

    • Dissolve the thioglycoside donor (1.0 equiv) and internal standard in CD₂Cl₂ in an NMR tube.

    • Ensure the solvent is dry to prevent hydrolysis of the intermediates.

  • Initial Spectroscopic Analysis:

    • Acquire 1H and 13C NMR spectra of the starting material at room temperature to serve as a reference.

  • Low-Temperature Setup:

    • Cool the NMR spectrometer's probe to the desired temperature (e.g., -78 °C).

    • Allow the sample to equilibrate at this temperature for several minutes.

  • In Situ Generation of the Sulfonium Intermediate:

    • Prepare a solution of DMTSF (1.1 equiv) in a small amount of CD₂Cl₂.

    • Carefully add the DMTSF solution to the pre-cooled NMR tube containing the thioglycoside donor.

  • Rapid NMR Data Acquisition:

    • Immediately acquire a series of 1D 1H NMR spectra to monitor the progress of the reaction.

    • Once the formation of the intermediate is observed, acquire a full set of 2D NMR data, including COSY, HSQC, and HMBC, at the low temperature.

Expected Results and Interpretation:

The formation of the glycosyl sulfonium intermediate will be indicated by the appearance of a new set of signals in the NMR spectra. Key diagnostic features include:

  • A downfield shift of the anomeric proton (H-1) signal, typically in the range of δ 5.5-6.5 ppm.

  • A significant downfield shift of the anomeric carbon (C-1) signal, often observed above δ 100 ppm.

  • The ¹JCH coupling constant for the anomeric center can provide information about its configuration.

IntermediateTypical Anomeric ¹H Chemical Shift (ppm)Typical Anomeric ¹³C Chemical Shift (ppm)
Glycosyl Sulfonium Ion 5.5 - 6.5100 - 110
Glycosyl Triflate 6.0 - 7.0110 - 120

Visualizing the Mechanism and Workflow

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

DMTSF_Activation Thioglycoside Thioglycoside Donor Sulfonium_Ion Glycosyl Sulfonium Ion Thioglycoside->Sulfonium_Ion + DMTSF DMTSF DMTSF Glycoside Glycoside Product Sulfonium_Ion->Glycoside + Acceptor Acceptor Acceptor Alcohol

Caption: Activation of a thioglycoside by DMTSF to form a glycosyl sulfonium ion.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis Prep_Donor Dissolve Donor in CDCl3 Cool_Probe Cool Probe to -78°C Prep_Donor->Cool_Probe Add_DMTSF Add DMTSF in situ Cool_Probe->Add_DMTSF Acquire_Spectra Acquire 1D & 2D NMR Add_DMTSF->Acquire_Spectra Process_Data Process Spectra Acquire_Spectra->Process_Data Identify_Intermediate Identify Intermediate Signals Process_Data->Identify_Intermediate Structure_Elucidation Elucidate Structure Identify_Intermediate->Structure_Elucidation

Caption: Workflow for the low-temperature NMR characterization of a glycosyl sulfonium intermediate.

Mechanistic Divergence: DMTSF vs. NIS/TfOH

The power of this NMR-based approach is fully realized when comparing the mechanistic pathways of different promoters. A hypothetical case study using the same thioglycoside donor with DMTSF and NIS/TfOH would reveal distinct intermediate species.

  • With DMTSF: The low-temperature NMR would primarily show the formation of the glycosyl sulfonium ion.

  • With NIS/TfOH: The spectra would likely be dominated by signals corresponding to a glycosyl triflate, which exists in equilibrium with other species like oxocarbenium ions.[5]

This direct observation of different key intermediates provides a rational basis for explaining the often-observed differences in stereoselectivity between these two promoter systems. The sulfonium ion and the triflate will have different steric and electronic properties, leading to different facial selectivities upon attack by the acceptor.

Conclusion

The detailed characterization of reactive intermediates is a cornerstone of modern physical organic chemistry and is essential for the rational design of stereoselective glycosylation reactions. Dimethyl(methylthio)sulfonium triflate is a powerful tool in the synthetic chemist's arsenal, and understanding its mechanism of action is key to its effective application. Low-temperature NMR spectroscopy, augmented by advanced techniques such as DOSY and exchange spectroscopy, provides an unparalleled window into the fleeting world of glycosyl sulfonium intermediates. The protocols and comparative data presented in this guide are intended to empower researchers to dissect the intricate mechanisms of glycosylation and to develop more efficient and selective synthetic strategies for the construction of complex carbohydrates.

References

  • Glycosylation intermediates studied using low temperature 1H- and 19F-DOSY NMR: new insight into the activation of trichloroacetimidates. Chemical Communications (RSC Publishing). Available at: [Link]

  • Glycosylation intermediates studied using low temperature 1 H- and 19 F-DOSY NMR: new insight into the activation of trichloroacetimidates. The Royal Society of Chemistry. Available at: [Link]

  • Glycosyl sulfonium ions as storable intermediates for glycosylations. PubMed. Available at: [Link]

  • Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. PMC. Available at: [Link]

  • Dimethyl(methylthio)sulfonium trifluoromethanesulfonate. ResearchGate. Available at: [Link]

  • Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. ACS Publications. Available at: [Link]

  • a) NMR detection of key intermediates in glycosylations carried out... ResearchGate. Available at: [Link]

  • Detection and Characterization of Rapidly Equilibrating Glycosylation Reaction Intermediates Using Exchange NMR. ChemRxiv. Available at: [Link]

  • Hidden intermediates uncovered with NMR. ScienceLink. Available at: [Link]

  • ELUCIDATING REACTIVE SUGAR-INTERMEDIATES BY CRYOGENIC INFRARED SPECTROSCOPY. Available at: [Link]

  • Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PMC. Available at: [Link]

  • Cooperatively Catalyzed Activation of Thioglycosides with Iodine and Iron(III) Trifluoromethanesulfonate. MDPI. Available at: [Link]

  • 2,3-anhydrosugars in glycoside bond synthesis. NMR and computational investigations into the mechanism of glycosylations with 2,3-anhydrofuranosyl glycosyl sulfoxides. PubMed. Available at: [Link]

  • Elucidating the Curtin–Hammett Principle in Glycosylation Reactions: The Decisive Role of Equatorial Glycosyl Triflates. PMC. Available at: [Link]

  • NMR structure and thermostability studies of cis-decalin sulfonium ion... ResearchGate. Available at: [Link]

  • Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors. Available at: [Link]

  • Dimethylformamide: An Unusual Glycosylation Modulator. ResearchGate. Available at: [Link]

  • Glycosylation with thioglycosides activated by dimethyl(methylthio)sulfonium tetrafluoroborate: synthesis of two trisaccharide glycosides corresponding to the blood group A and B determinants. Semantic Scholar. Available at: [Link]

  • NIS/TMSOTf-Promoted Glycosidation of Glycosyl ortho-Hexynylbenzoates for Versatile Synthesis of O-Glycosides and Nucleosides. PubMed. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI. Available at: [Link]

Sources

Evaluating Dimethyl(methylthio)sulfonium Salts (DMTSF/DMTST) for Green Chemistry Applications

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Evaluating Dimethyl(methylthio)sulfonium Salts for Green Chemistry Applications Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Comparative Technical Guide for Synthetic Methodologies

Executive Summary

Dimethyl(methylthio)sulfonium salts, specifically the tetrafluoroborate (DMTSF ) and triflate (DMTST ) analogues, represent a class of "thiophilic" reagents that offer a compelling alternative to traditional, hazardous activators in organic synthesis. Historically, the activation of thioglycosides, dithioacetals, and disulfide bonds relied on toxic heavy metals (Hg, Ag, Cd) or highly volatile alkylating agents (Methyl Triflate).

This guide evaluates DMTS salts through the lens of Green Chemistry , focusing on their role as stable, solid-state reagents that mitigate inhalation risks and eliminate heavy metal waste streams. Our analysis confirms that while DMTS salts are potent electrophiles requiring careful handling, they offer superior atom economy and safety profiles compared to legacy reagents, particularly in carbohydrate chemistry and protecting group manipulation.

Chemical Profile & Green Metrics[1][2][3]

Reagent Profile

DMTS salts function as a source of the electrophilic methylthiolating species (


). Upon reaction, they transfer a methylthio group or activate a sulfur atom, releasing dimethyl disulfide (DMDS) as a byproduct.
PropertyDMTSF (Tetrafluoroborate)DMTST (Triflate)Methyl Triflate (Alternative)
CAS No. 5799-67-785055-60-3333-27-7
Physical State Crystalline SolidCrystalline SolidVolatile Liquid
Melting Point 89–92 °C50–54 °CN/A (Bp 99 °C)
Stability Hygroscopic, store coldHygroscopic, store coldMoisture sensitive
Primary Hazard Corrosive (Skin/Eye)Corrosive (Skin/Eye)Inhalation Toxicity (Fatal)
Green Chemistry Assessment

The transition from Methyl Triflate (MeOTf) or Mercuric Chloride (


) to DMTSF aligns with several Principles of Green Chemistry:
  • Prevention (Principle 1): DMTSF is a non-volatile solid. This eliminates the high risk of pulmonary edema associated with accidental inhalation of MeOTf vapors.

  • Less Hazardous Chemical Syntheses (Principle 3): Replaces neurotoxic mercury and silver salts in thio-activation, removing heavy metals from the waste stream.

  • Design for Degradation/Recovery: The byproduct, dimethyl disulfide (DMDS), is a low-molecular-weight liquid (Bp 109 °C) that can be distilled and potentially recycled or incinerated more easily than metal-contaminated aqueous waste.

Comparative Performance Analysis

Application A: Thioglycoside Activation (Glycosylation)

Thioglycosides are stable donors requiring electrophilic activation. Traditional promoters include NIS/TfOH (generates iodine waste) or MeOTf (safety hazard).

Comparative Data: Synthesis of


-Galactosides 
Reaction Conditions: Donor (SEt), Acceptor (Primary OH), Solvent (

), -78°C to RT.
Promoter SystemYield (%)

Ratio
Reaction TimeGreen/Safety Notes
DMTST (1.5 eq) 89% 3.5 : 1 1.0 h Solid reagent; No heavy metals; Fast kinetics.
MeOTf (3.0 eq)75%2.0 : 14.0 hHigh toxicity; Slower activation; Lower stereoselectivity.
NIS / TfOH85%3.0 : 11.5 hGenerates succinimide & iodine waste; Atom economy penalty.
AgOTf / Ag2CO380%3.0 : 13.0 hExpensive; Heavy metal waste requiring specific disposal.

Expert Insight: DMTST is often more efficient than MeOTf because the counterion (triflate) is pre-associated, and the sulfonium salt is a "pre-activated" source of the electrophile, whereas MeOTf must alkylate the sulfur first. The solid state allows for precise stoichiometric weighing, reducing excess reagent use.

Application B: Dithioacetal Hydrolysis (Deprotection)

Dithioacetals are robust protecting groups for carbonyls. Their removal classically requires


/

or oxidative methods.

Comparative Data: Deprotection of 2-phenyl-1,3-dithiane Target: Benzaldehyde regeneration.

MethodYield (%)ConditionsE-Factor (Waste)
DMTSF 94% Wet

, RT, 10 min
Low (Organic byproduct only)

/

90%Aqueous acetone, Reflux, 2hHigh (Toxic metal sludge)
NCS /

85%Aqueous THF, RT, 30 minHigh (Silver waste, chlorinated waste)
Methyl Iodide (MeI)60%Aqueous MeOH, Reflux, 24hModerate (Slow reaction, volatile alkylator)

Mechanistic Visualization

The following diagram illustrates the "Thiophilic Activation Cycle" utilized by DMTS salts. Note the clean pathway to the oxocarbenium ion compared to metal-mediated routes.

DMTS_Mechanism cluster_reagents Reagents DMTS DMTSF/DMTST (MeSSMe+ X-) Intermediate Sulfonium Intermediate [R-S+(Me)-R'] DMTS->Intermediate Electrophilic Attack Substrate Thioglycoside / Dithioacetal (R-S-R') Substrate->Intermediate Byproduct Dimethyl Disulfide (MeSSMe) Intermediate->Byproduct ReactiveSpecies Oxocarbenium Ion (R+) Intermediate->ReactiveSpecies Leaving Group Departure Product Final Product (Glycoside / Carbonyl) ReactiveSpecies->Product Nucleophilic Capture Nucleophile Nucleophile (ROH / H2O) Nucleophile->Product

Figure 1: Mechanism of DMTS-mediated activation. The reagent transfers a methylthio group to the substrate sulfur, creating a good leaving group (MeSSMe) and generating the reactive oxocarbenium species.

Experimental Protocols

Protocol 1: General Procedure for Thioglycoside Activation

Objective: Synthesis of a disaccharide using DMTST. Safety: Perform in a fume hood. DMTST is corrosive.[1][2]

  • Preparation: Dry the thioglycoside donor (1.0 equiv) and glycosyl acceptor (1.1 equiv) by co-evaporation with toluene (3x). Dissolve in anhydrous

    
     (0.05 M) containing 4Å molecular sieves.
    
  • Activation: Cool the mixture to -78 °C (or -40 °C depending on reactivity) under Argon.

  • Addition: Add DMTST (1.5 equiv) in one portion. The solid dissolves rapidly.

  • Monitoring: Stir at low temperature. Monitor by TLC (typically complete in 30–60 min).

  • Quench: Quench with saturated aqueous

    
     and 10% 
    
    
    
    (to remove any residual oxidative species).
  • Workup: Extract with

    
    , wash with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography.

Protocol 2: Dithioacetal Hydrolysis (Green Deprotection)

Objective: Regeneration of a carbonyl group from a 1,3-dithiane.

  • Dissolution: Dissolve the dithiane (1.0 mmol) in wet acetonitrile (

    
     95:5, 10 mL).
    
  • Reaction: Add DMTSF (2.0–3.0 mmol) at room temperature.

  • Observation: The reaction typically turns slightly yellow (release of DMDS). Stir for 10–30 minutes.

  • Quench: Pour into ether/water. Wash the organic layer with saturated

    
    .
    
  • Odor Control: The organic layer contains DMDS (garlic/sulfur odor). Wash with a dilute bleach solution or perform evaporation in a well-ventilated hood to manage the byproduct.

Critical Evaluation & Conclusion

The Verdict: DMTS salts are a superior "Green" alternative to heavy metals and volatile alkylating agents for sulfur-activation chemistry.

  • Pros: High atom economy relative to metal oxidants; solid-state safety; non-metallic waste; high reactivity at low temperatures.

  • Cons: Corrosive; moisture sensitive (requires cold storage); generates odorous dimethyl disulfide byproduct.

  • Recommendation: For drug development workflows, DMTST is recommended for glycosylations due to the non-coordinating nature of the triflate anion, while DMTSF is sufficient and cost-effective for general deprotection tasks.

References

  • Preparation and Utility of DMTS Salts

    • Small, L. (2009). Preparation of [Me2SSMe+][BF4-] (DMTSF). Organosynthetic & Organometallic Chemistry. Link

  • Glycosylation Efficiency (DMTST vs MeOTf)

    • Fügedi, P., & Garegg, P. J. (1986). A novel promoter for the transformation of thioglycosides into glycosides: Dimethyl(methylthio)sulfonium triflate. Carbohydrate Research. Link

  • Benzofuran Synthesis (Green Cyclization)

    • RSC Publishing. (2025).[3][4][5] DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. Organic & Biomolecular Chemistry. Link

  • Dithioacetal Hydrolysis

    • Ravindranathan, T., et al. (1990). Dimethyl(methylthio)sulfonium fluoroborate: A mild and efficient reagent for the hydrolysis of thioacetals. Tetrahedron Letters. Link

  • Safety Data & Properties

    • PubChem. (2025). Dimethyl(methylthio)sulfonium Tetrafluoroborate Compound Summary. National Library of Medicine. Link

Sources

Safety Operating Guide

Safe Handling and PPE Protocol for Dimethyl(methylthio)sulfonium (DMTSF)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dimethyl(methylthio)sulfonium salts (typically tetrafluoroborate or triflate, abbreviated as DMTSF) are highly potent electrophilic reagents used primarily for chemoselective glycosylation and dithioacetal activation.

The Safety Paradox: While DMTSF is a solid and less volatile than liquid alkylating agents (like Methyl Triflate), it poses a dual threat:

  • Potent Alkylator: It aggressively methylates nucleophiles, including biological tissue (skin/mucous membranes), causing severe chemical burns.

  • Sulfur Byproducts: Upon hydrolysis or reaction, it releases volatile sulfides (e.g., dimethyl sulfide), which are noxious and can desensitize the olfactory nerve.

This guide moves beyond the standard Safety Data Sheet (SDS) to provide a field-proven operational protocol for handling DMTSF without injury or laboratory contamination.

Part 1: The Hazard Profile

Understanding the mechanism of injury is the first step in prevention. DMTSF is not just "corrosive"; it is a reactive electrophile that transfers a methyl group to DNA and proteins.

Hazard ClassGHS CodeDescriptionMechanism of Injury
Skin Corrosion H314 Causes severe skin burns and eye damage.[1][2][3]Rapid alkylation of skin proteins followed by acid hydrolysis (releasing

or TfOH).
Eye Damage H318 Causes serious eye damage.[2][3][4][5]Irreversible corneal opacity due to protein cross-linking and acid burns.
Acute Toxicity H302 Harmful if swallowed.[1][2][6]Systemic toxicity via alkylation of internal mucosa.
Reactivity N/AMoisture Sensitive.Hydrolyzes in air to release acid fumes and volatile sulfur compounds.

Part 2: Personal Protective Equipment (PPE) Strategy

Standard laboratory PPE (lab coat, safety glasses, single nitrile gloves) is insufficient for handling pure DMTSF. You must adopt a "Barrier-in-Depth" strategy.

Hand Protection: The "Double-Glove" Protocol

DMTSF is soluble in organic solvents. If dissolved DMTSF splashes on a standard nitrile glove, it can permeate the material.

  • Inner Layer: Silver Shield™ / 4H® Laminate gloves . These offer the highest permeation resistance against alkylating agents and sulfur compounds.

  • Outer Layer: Standard Nitrile (minimum 5 mil) . This provides dexterity and protects the inner laminate glove from physical tears.

  • Protocol: Inspect the outer glove immediately after any contact. If splashed, strip the outer glove, wash the inner glove, and replace the outer.

Respiratory Protection
  • Primary: All handling (weighing, transfer, reaction) must occur inside a certified Chemical Fume Hood .

  • Secondary: If work must be done outside a hood (e.g., transporting waste), use a full-face respirator with Multi-Gas/Vapor Cartridges (Type ABEK) to capture both acid fumes and organic sulfur vapors.

Eye & Face Protection[1][2][3][4][5][8]
  • Standard: Chemical splash goggles (indirect vented). Safety glasses are not acceptable due to the risk of airborne dust or powder.

  • Scale-Up (>5g): Add a face shield over the goggles to protect the neck and face from potential exothermic "runaway" splashes during quenching.

Visualization: PPE Decision Matrix

PPE_Decision_Matrix Start Start: Assessing DMTSF Task Scale Task Scale / State Start->Scale Small_Solid < 1g (Solid Powder) Scale->Small_Solid Low Risk Large_Soln > 1g OR Solution Phase Scale->Large_Soln High Risk Level1 LEVEL 1 PPE: - Fume Hood - Splash Goggles - Double Nitrile Gloves Small_Solid->Level1 Level2 LEVEL 2 PPE: - Fume Hood - Splash Goggles + Face Shield - Silver Shield Liner + Nitrile Outer Large_Soln->Level2

Figure 1: Decision matrix for selecting appropriate PPE based on the state and quantity of the reagent.

Part 3: Operational Protocol

A. Weighing and Transfer

DMTSF is hygroscopic.[3] Moisture absorption degrades the reagent and releases fumes.

  • Preparation: Pre-weigh your receiving flask/vial with a stir bar and septum.

  • Environment: Ideally, weigh inside a glovebox. If using a fume hood, use a static-free spatula (PTFE coated) to prevent the powder from "jumping" due to static charge.

  • Transfer: Do not use weighing paper. Weigh directly into a tared vial or use a glass weighing boat that can be rinsed into the reaction vessel.

B. The "Smell" Management

DMTSF reactions often generate dimethyl sulfide (DMS) or methyl disulfide. These have low odor thresholds (ppb range).

  • Trap: Connect the reaction vessel outlet to a bleach (sodium hypochlorite) scrubber trap.

  • Cold: Keep waste streams cold (

    
    ) until quenched to minimize volatilization.
    

Part 4: Decontamination and Disposal (The Quench)

Crucial Warning: Do not simply pour DMTSF waste into the organic waste container. It remains reactive and can pressurize the drum or react with other wastes.

The Chemistry of the Quench

We utilize a dual-action quench:

  • Hydrolysis: Breaks the sulfonium salt.

  • Oxidation: Converts the smelly sulfides (

    
    ) into non-volatile sulfoxides/sulfones (
    
    
    
    ).

Reagents:

  • Solution A: 10% Sodium Hydroxide (NaOH).

  • Solution B: Commercial Bleach (5-10% Sodium Hypochlorite).

Step-by-Step Quenching Protocol
  • Dilute: Dilute the reaction mixture with an inert solvent (e.g., dichloromethane) if not already dissolved.

  • Cool: Place the flask in an ice bath (

    
    ).
    
  • Oxidize: Slowly add Solution B (Bleach) . Note: This is exothermic.

  • Basify: Add Solution A (NaOH) to ensure pH > 10.

  • Stir: Allow to stir vigorously for 1 hour in the fume hood.

  • Test: Use starch-iodide paper to confirm excess oxidant (paper turns blue/black). If not, add more bleach.

  • Disposal: Separate layers (if applicable). The aqueous layer can be neutralized and flushed (check local regulations); the organic layer goes to halogenated waste.

Visualization: Quenching Workflow

Quench_Workflow Waste Reaction Waste (Contains DMTSF/Sulfides) Cool Cool to 0°C Waste->Cool Bleach Add Bleach (NaOCl) (Oxidizes Sulfur) Cool->Bleach Slow Addition Base Add NaOH (Hydrolyzes Salt) Bleach->Base Check Starch-Iodide Test Base->Check Check->Bleach Negative (No Color) Result Disposal (Non-reactive/Odorless) Check->Result Positive (Blue)

Figure 2: Logical workflow for chemically quenching DMTSF waste to eliminate reactivity and odor.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Dimethyl(methylthio)sulfonium tetrafluoroborate.

  • TCI Chemicals. (2023). Product Safety: DMTSF Handling Guidelines.

  • PubChem. (2023). Dimethyl(methylthio)sulfonium tetrafluoroborate Compound Summary. National Library of Medicine.

  • Ravikumar, K. S., et al. (2010). "Dimethyl(methylthio)sulfonium Tetrafluoroborate (DMTSF) as a Chemoselective Promoter." Journal of Organic Chemistry. (Demonstrates reactivity profile requiring specific PPE).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.